Ethyl 2-(2-nitrophenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXMQCYEILGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344311 | |
| Record name | Ethyl 2-nitrophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31912-02-4 | |
| Record name | Ethyl 2-nitrophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methods for Ethyl 2-(2-nitrophenyl)acetate, a valuable intermediate in organic and medicinal chemistry. The document focuses on practical, laboratory-scale synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.
Introduction
This compound is a key building block in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. The presence of the ortho-nitro group on the phenylacetate moiety allows for versatile chemical modifications. For instance, reduction of the nitro group to an amine can facilitate intramolecular cyclization to form lactams, which are important structural motifs in numerous pharmaceuticals. This guide explores the most common and effective methods for the preparation of this important chemical intermediate.
Primary Synthesis Routes
There are two principal methods for the synthesis of this compound:
-
Fischer Esterification of 2-(2-nitrophenyl)acetic acid: This is a direct and high-yielding method involving the acid-catalyzed reaction of the parent carboxylic acid with ethanol.
-
Electrophilic Nitration of Ethyl Phenylacetate: This method involves the direct nitration of the aromatic ring of ethyl phenylacetate. However, controlling the regioselectivity to favor the ortho isomer over the para isomer can be challenging.
A third, less common approach involves Nucleophilic Aromatic Substitution (SNAr) , which is briefly discussed as an alternative.
Fischer Esterification of 2-(2-nitrophenyl)acetic acid
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used.
Reaction Mechanism
The reaction proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.
Quantitative Data
The following table summarizes the typical quantitative parameters for the Fischer esterification of 2-(2-nitrophenyl)acetic acid.
| Parameter | Value | Reference |
| Reactants | ||
| 2-(2-nitrophenyl)acetic acid | 1.0 eq | [1] |
| Absolute Ethanol | 10-20 eq (serves as solvent) | [1] |
| Concentrated Sulfuric Acid | 0.1-0.2 eq (catalyst) | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 1-3 hours | [1] |
| Product | ||
| Typical Yield | 85-95% | [1][2] |
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of ethyl p-nitrophenylacetate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-nitrophenyl)acetic acid (1.0 eq).
-
Addition of Reagents: Add absolute ethanol (10-20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold water. If the product solidifies, it can be collected by vacuum filtration. If it separates as an oil, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Electrophilic Nitration of Ethyl Phenylacetate
The direct nitration of ethyl phenylacetate offers an alternative route to the target compound. However, this reaction typically yields a mixture of ortho and para isomers. The methylene acetate group (-CH₂COOEt) is an ortho, para-director. Achieving high selectivity for the ortho position can be challenging and may require specific reaction conditions.
Reaction Pathway
The nitration of ethyl phenylacetate with a mixture of nitric acid and sulfuric acid generates a nitronium ion (NO₂⁺) as the electrophile, which then attacks the electron-rich aromatic ring.
Quantitative Data
The ratio of ortho to para isomers is highly dependent on the reaction conditions.
| Parameter | General Conditions | Reference |
| Reactants | ||
| Ethyl Phenylacetate | 1.0 eq | |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) or other sources of NO₂⁺ | |
| Reaction Conditions | ||
| Temperature | Typically low temperatures (0-25 °C) to control the reaction rate and selectivity | |
| Product | ||
| Isomer Ratio (ortho:para) | Variable, often favoring the para isomer due to less steric hindrance. | [3] |
General Experimental Considerations
Due to the difficulty in controlling the regioselectivity, a detailed protocol for the selective synthesis of the ortho-isomer is not provided. However, a general procedure would involve the slow addition of the nitrating agent to a solution of ethyl phenylacetate at a controlled low temperature. The work-up would be similar to the Fischer esterification, involving quenching with water, extraction, neutralization, and drying. The primary challenge lies in the purification of the desired ortho-isomer from the para-isomer, which would typically require careful column chromatography or fractional crystallization.
Alternative Synthesis Routes
Nucleophilic Aromatic Substitution (SNAr)
An alternative, though less common, approach is the nucleophilic aromatic substitution of a starting material with a suitable leaving group at the ortho position, such as 2-chloronitrobenzene. This would involve the reaction with a carbanion derived from an ethyl acetate equivalent. This method can offer high regioselectivity but may require stronger reaction conditions and carefully chosen reagents.
Conclusion
For the laboratory-scale synthesis of this compound, the Fischer esterification of 2-(2-nitrophenyl)acetic acid is the recommended method. It is a straightforward, high-yielding, and reliable procedure. While the electrophilic nitration of ethyl phenylacetate is a viable conceptual route, the practical challenges of controlling the regioselectivity and separating the resulting isomers make it a less desirable option for obtaining the pure ortho-product.
References
An In-depth Technical Guide to the Fischer Esterification of 2-(2-Nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer esterification of 2-(2-nitrophenyl)acetic acid to synthesize methyl 2-(2-nitrophenyl)acetate, a valuable intermediate in organic synthesis and drug development. This document details the reaction mechanism, experimental protocols, and characterization of the final product, with a focus on providing actionable data and methodologies for laboratory and industrial applications.
Introduction
The Fischer-Speier esterification, a cornerstone of organic synthesis, facilitates the conversion of carboxylic acids and alcohols into esters in the presence of an acid catalyst.[1] This reversible, acid-catalyzed nucleophilic acyl substitution is a widely employed method due to its operational simplicity and cost-effectiveness. The synthesis of mthis compound is of particular interest as the nitro- and ester- functionalities serve as versatile handles for further chemical transformations in the development of pharmaceuticals and other fine chemicals.
Reaction Mechanism and Principles
The Fischer esterification is an equilibrium-driven process.[2] The reaction is typically performed by refluxing the carboxylic acid and an excess of the alcohol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants (usually the less expensive alcohol) is used, and/or the water formed during the reaction is removed.[2]
Experimental Protocols
A detailed experimental procedure for the synthesis of mthis compound via Fischer esterification is provided below. This protocol has been reported to yield a high purity product with an excellent yield.
Synthesis of Mthis compound
Materials:
-
2-(2-Nitrophenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-nitrophenyl)acetic acid (5.06 g, 27.9 mmol) in methanol (100 mL).
-
Slowly and dropwise, add concentrated sulfuric acid (5 mL) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the final product, mthis compound, as a light orange oil. A reported yield for this procedure is 5.37 g (99.0%).
Data Presentation
Physicochemical Properties of Mthis compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [3] |
| CAS Number | 30095-98-8 | [3] |
| Appearance | Light orange oil | |
| Boiling Point | 308.6 ± 17.0 °C at 760 mmHg (predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | [4] |
Spectroscopic Data for Mthis compound
The structural confirmation of the synthesized mthis compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H-NMR (CDCl₃) | δ: 3.72 (3H, s), 4.03 (2H, s), 7.36 (1H, d, J = 7.3 Hz), 7.44-7.51 (1H, m), 7.57-7.63 (1H, m), 8.12 (1H, d, J = 7.8 Hz) |
| ¹³C-NMR | Typical signals for methyl ester, aromatic, and nitro-substituted carbons are observed. Specific shifts can be found in public databases.[3] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z 195. Key fragment ions at m/z 149, 78, 65, 89, 91.[3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-O (ester), and N-O (nitro group) are expected.[3] |
Mandatory Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the Fischer Esterification.
Experimental Workflow
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-nitrophenyl)acetate is a valuable and versatile synthetic intermediate, playing a crucial role in the construction of a variety of heterocyclic compounds, particularly those with a nitrogen-containing core. Its strategic placement of a nitro group ortho to an ethyl acetate moiety makes it a key precursor for numerous pharmacologically active molecules. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both the aromatic ring and the benzylic position, enabling a range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Number | 31912-02-4 |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 67 °C |
| Boiling Point | 298.9 ± 15.0 °C at 760 mmHg |
| Density | 1.226 ± 0.06 g/cm³ |
| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Limited solubility in water. |
| pKa | The pKa of the α-protons on the methylene group is estimated to be around 11-13 in DMSO, making them acidic enough to be deprotonated by common bases. |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the benzylic protons, and multiplets for the four aromatic protons.
-
¹³C NMR: Signals would be expected for the carbonyl carbon, the benzylic carbon, the carbons of the ethyl group, and the six distinct carbons of the aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the ester (around 1735 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1525 and 1350 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 209. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) and the nitro group (-NO₂).
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay between the nitro group and the ethyl acetate moiety. This unique arrangement facilitates a variety of important synthetic transformations, most notably in the synthesis of indole and other heterocyclic systems.
Reduction of the Nitro Group
The most common and synthetically useful reaction of this compound is the reduction of the nitro group to an amine, yielding ethyl 2-(2-aminophenyl)acetate. This transformation is a pivotal step in the synthesis of various heterocyclic compounds.
Several methods can be employed for this reduction:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically utilizing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid are effective for this reduction.
-
Other Reducing Agents: Iron powder in acetic acid is another commonly used and cost-effective method.
The resulting ethyl 2-(2-aminophenyl)acetate is a key intermediate that can undergo spontaneous or induced intramolecular cyclization.
Intramolecular Cyclization: Synthesis of Oxindoles
Upon formation, ethyl 2-(2-aminophenyl)acetate can readily cyclize to form 2-oxindole. This reaction is often spontaneous or can be promoted by heat or acid/base catalysis. The cyclization proceeds via an intramolecular nucleophilic attack of the newly formed amino group on the ester carbonyl, followed by the elimination of ethanol.
Spectroscopic Analysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2-(2-nitrophenyl)acetate. Due to the limited availability of experimentally acquired spectra in public databases, this document presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of analogous compounds. It also includes a standardized experimental protocol for the acquisition of such data and a visualization of a common synthetic pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | Doublet | 1H | Ar-H |
| ~7.6 - 7.8 | Triplet | 1H | Ar-H |
| ~7.4 - 7.6 | Triplet | 1H | Ar-H |
| ~7.3 - 7.5 | Doublet | 1H | Ar-H |
| ~4.1 - 4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~3.8 - 4.0 | Singlet | 2H | Ar-CH₂- |
| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C=O |
| ~148 - 150 | Ar-C (C-NO₂) |
| ~133 - 135 | Ar-C |
| ~131 - 133 | Ar-C |
| ~128 - 130 | Ar-C |
| ~124 - 126 | Ar-C |
| ~123 - 125 | Ar-C |
| ~61 - 63 | -OCH₂CH₃ |
| ~39 - 41 | Ar-CH₂- |
| ~14 - 16 | -OCH₂CH₃ |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Synthetic Pathway Visualization
This compound can be synthesized through several routes, with one common method being the Fischer esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst.[1]
References
An In-depth Technical Guide to Ethyl 2-(2-nitrophenyl)acetate (CAS: 31912-02-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-nitrophenyl)acetate, with CAS number 31912-02-4, is a pivotal synthetic intermediate in the fields of organic and medicinal chemistry.[1] Its unique structure, featuring an ortho-nitroacetate motif, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[1] The strategic positioning of the nitro and ester groups allows for facile reductive cyclization reactions to form key structures like lactams.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical transformations, and applications, serving as a technical resource for professionals in research and development.
Physicochemical Properties
This compound is a yellow to pale brown crystalline powder.[2] Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 31912-02-4 | [1][3][4][5][6] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][5][6] |
| Molecular Weight | 209.20 g/mol | [1][3][5][6] |
| Boiling Point | 298.9 °C at 760 mmHg | [4] |
| Density | 1.226 g/cm³ | [4] |
| Refractive Index | 1.538 | [4] |
| Flash Point | 128.2 °C | [4] |
| Storage | Sealed in dry, room temperature or 2-8 °C | [3][5] |
| SMILES | CCOC(=O)CC1=C(C=CC=C1)--INVALID-LINK--=O | [3][5] |
| InChI Key | CJHXMQCYEILGFT-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of 2-nitrophenylacetic acid. The following protocol details a representative laboratory-scale synthesis.
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize this compound from 2-nitrophenylacetic acid.
Materials:
-
2-Nitrophenylacetic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-nitrophenylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution under vacuum to remove the excess ethanol.[7]
-
Extraction: To the residue, slowly add ice water. Transfer the mixture to a separatory funnel and extract the product multiple times with a suitable organic solvent like chloroform or dichloromethane.[7]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[7]
-
Purification: The resulting crude solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The final product is typically a yellow solid.[7]
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. molbase.com [molbase.com]
- 5. 31912-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [oakwoodchemical.com]
- 7. 2-NITROPHENYL ACETIC ACID ETHYL ESTER | 31912-02-4 [chemicalbook.com]
Technical Guide to the Physical Properties of Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-nitrophenyl)acetate is a chemical compound of interest in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and manufacturing. This technical guide provides a detailed overview of the known physical properties of this compound, with a focus on its thermal characteristics. It has been determined that this compound is a liquid at standard room temperature, and therefore, this guide will address its boiling point as the primary thermal property of interest, while also explaining the inapplicability of a melting point.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for predicting the behavior of the substance in various experimental and industrial settings.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 31912-02-4 | N/A |
| Molecular Formula | C₁₀H₁₁NO₄ | N/A |
| Molecular Weight | 209.20 g/mol | N/A |
| Physical State | Liquid (at 25°C) | N/A |
| Boiling Point | 298.9 °C at 760 mmHg | N/A |
| Melting Point | Not Applicable | N/A |
| Density | Data not available in cited sources | N/A |
| Refractive Index | Data not available in cited sources | N/A |
Inapplicability of Melting Point
The initial request specified information on the melting point of this compound. However, extensive database searches indicate that this compound exists as a neat oil or liquid at room temperature. Consequently, the concept of a melting point, which is the temperature at which a solid transitions to a liquid, is not a relevant physical property for this substance under standard conditions. The focus for thermal characterization, therefore, shifts to its boiling point.
Experimental Protocol: Boiling Point Determination by Thiele Tube Method
The boiling point of a liquid is a key indicator of its purity and identity. The Thiele tube method is a common and effective technique for determining the boiling point of a small sample of liquid.
Materials:
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (-10 to 360 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or microburner
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a few drops of this compound into a small test tube or fusion tube.
-
Capillary Inversion: Insert a capillary tube (sealed end up) into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube to a stand and carefully insert the thermometer and sample assembly into the main arm of the tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube allows for even heating of the oil through convection.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or microburner. The design of the tube will promote the circulation of the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. Record the temperature at this moment.
-
Repeatability: For accuracy, it is advisable to repeat the determination with a fresh sample.
Potential Sources of Error:
-
Rapid Heating: Heating the apparatus too quickly can lead to an inaccurate reading, as the thermometer reading may lag behind the actual temperature of the liquid.[1][2]
-
Thermometer Calibration: An improperly calibrated thermometer will lead to systematic errors in the measured boiling point.[1]
-
Atmospheric Pressure: The boiling point of a liquid is dependent on the ambient atmospheric pressure.[3][4] For high precision work, the measured boiling point should be corrected to standard pressure (760 mmHg).
-
Impurities: The presence of impurities can elevate the boiling point of a liquid.[3]
Workflow for Physical Property Determination of a Liquid Compound
The following diagram illustrates a general workflow for the characterization of the key physical properties of an unknown or synthesized liquid organic compound.
Caption: A flowchart outlining the key stages in determining the physical properties of a liquid organic compound.
References
Ethyl 2-(2-nitrophenyl)acetate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl 2-(2-nitrophenyl)acetate is a pivotal intermediate in organic and medicinal chemistry, primarily serving as a versatile building block for the synthesis of nitrogen-containing heterocycles.[1] Its strategic placement of a nitro group and an ester functional group on an aromatic scaffold allows for a variety of chemical transformations, making it an invaluable precursor for complex molecular architectures, including those found in biologically active compounds and natural products.[1] This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Data
This compound is a stable compound under standard conditions. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 31912-02-4 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Appearance | Yellow to Pale Brown Crystalline Powder | [4] |
| Purity | Typically ≥95-97% | [2] |
| Storage | Sealed in dry, room temperature or 2-8°C | [3] |
| SMILES | CCOC(=O)CC1=C(C=CC=C1)--INVALID-LINK--=O |
Spectroscopic data for related nitrophenyl acetates can be found in public databases like the NIST WebBook and SDBS, which are useful for characterization.[5][6]
Synthesis of this compound
Two primary pathways are employed for the synthesis of this compound, both offering high theoretical atom economy as water is the main byproduct.[1]
-
Route A: Fischer Esterification: This classic method involves the esterification of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. The atom economy for this route is approximately 92.1%.[1]
-
Route B: Electrophilic Nitration: This route starts with ethyl phenylacetate, which undergoes electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position.[1][7]
A third, alternative approach involves Nucleophilic Aromatic Substitution (SNAr), such as reacting 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a base.[1]
Caption: Primary synthetic routes to this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its ortho-nitroacetate motif. The electron-withdrawing nitro group is readily reduced, initiating a cascade of reactions, most notably intramolecular cyclization.
The reduction of the aromatic nitro group to an amine is the most critical transformation of this precursor. This conversion unlocks its potential for building heterocyclic systems. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups and desired selectivity.[1][8]
| Method | Reagents & Conditions | Outcome & Selectivity | References |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Nickel, solvent (e.g., ethanol, ethyl acetate) | High efficiency for converting NO₂ to NH₂. Can be highly exothermic and may reduce other functional groups. | [1][8][9] |
| Metal/Acid Reduction | Fe/AcOH, Zn/AcOH, or SnCl₂/HCl | Milder conditions, often tolerant of other reducible groups. Classic and cost-effective methods. | [8][9][10] |
| Transfer Hydrogenation | Pd/C with HCOOH/K-formate or NH₄HCO₂ | Avoids the need for high-pressure H₂ gas. Generally provides good yields. | [9][11] |
| Sulfide Reduction | Na₂S or (NH₄)₂S | Can offer selectivity, sometimes reducing one nitro group in the presence of others. | [8] |
The primary application of this compound is its use in the synthesis of oxindole (a lactam). Following the reduction of the nitro group to an aniline, the resulting ethyl 2-(2-aminophenyl)acetate undergoes spontaneous or catalyzed intramolecular cyclization, eliminating ethanol to form the five-membered lactam ring.[1] This transformation is a cornerstone of indole alkaloid synthesis.
Caption: Key transformation: Reduction followed by intramolecular cyclization.
This compound is a key intermediate in reactions analogous to the Reissert indole synthesis. The classical Reissert synthesis starts with o-nitrotoluene and diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[10][12] This intermediate undergoes reductive cyclization with zinc in acetic acid to yield indole-2-carboxylic acid.[10][12][13] The underlying principle—reductive cyclization of an o-nitrophenyl carbonyl compound—is the same chemistry that makes this compound a powerful precursor for oxindoles and other related heterocycles.
Caption: The classical Reissert indole synthesis pathway.
Derivatives of 2-nitrophenyl compounds are also crucial precursors for the synthesis of quinolines. While not a direct reaction of this compound itself, related structures like 2-nitrophenyl-substituted pyrazolines can undergo cleavage and rearrangement under Bechamp conditions (iron and acid) to yield 2-aryl quinolines.[14] This highlights the broader utility of the 2-nitrophenyl scaffold in accessing diverse heterocyclic cores.[15][16]
Experimental Protocols
The following sections provide generalized yet detailed experimental procedures for key transformations.
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) followed by in-situ cyclization to form oxindole.
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate), add 10% palladium on carbon (typically 5-10 mol%).[17]
-
Hydrogenation: The reaction mixture is placed under an atmosphere of hydrogen gas (1 atm, often using a balloon, or higher pressure in a Parr shaker).[9][17]
-
Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. These reactions can be exothermic, so temperature control may be necessary.[9]
-
Workup: Upon completion, the mixture is filtered through a pad of Celite™ to remove the catalyst, and the filter cake is washed with the solvent.[17]
-
Isolation: The combined filtrates are concentrated under reduced pressure. The resulting crude product, ethyl 2-(2-aminophenyl)acetate, will often cyclize upon standing or gentle heating. To drive the cyclization, the crude material can be refluxed in a solvent like toluene.
-
Purification: The final oxindole product is purified by column chromatography on silica gel or recrystallization.
This procedure illustrates the nitration of a related benzofuranone precursor.[18]
-
Precursor Synthesis: (2-hydroxyphenyl)-acetic acid (29 mmol) is refluxed in toluene (60 mL) with a catalytic amount of p-TsOH for 4 hours using a Dean-Stark apparatus to give 3H-benzofuran-2-one.[18]
-
Nitration: A mixture of concentrated nitric acid (4 mL) and glacial acetic acid (4 mL) is added dropwise to a solution of 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL), maintaining the temperature below 293 K.[18]
-
Reaction: The mixture is stirred and then refluxed for 1 hour in ethanol (30 mL).[18]
-
Isolation: The precipitate of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is filtered off and washed with water. The reported yield is 80%.[18]
Conclusion
This compound stands out as a highly valuable and versatile precursor in synthetic chemistry. Its utility is centered on a straightforward yet powerful transformation: the reduction of its nitro group to an amine, which triggers an intramolecular cyclization to form lactams. This pathway provides efficient access to the oxindole core, a privileged scaffold in numerous pharmaceuticals and natural products. The principles governing its reactivity are fundamental to classic named reactions like the Reissert synthesis, underscoring its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of this intermediate is essential for the construction of complex nitrogen-containing heterocyclic molecules.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound [oakwoodchemical.com]
- 3. 31912-02-4|this compound|BLD Pharm [bldpharm.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Nitrophenyl acetate [webbook.nist.gov]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reissert_indole_synthesis [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noveltyjournals.com [noveltyjournals.com]
- 17. scispace.com [scispace.com]
- 18. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Hydrolysis of Ethyl 2-(2-nitrophenyl)acetate: A Technical Guide to the Synthesis of 2-(2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrolysis of Ethyl 2-(2-nitrophenyl)acetate to produce 2-(2-nitrophenyl)acetic acid, a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This document details the primary methodologies for this conversion, including acid-catalyzed and base-catalyzed (saponification) pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Introduction
2-(2-nitrophenyl)acetic acid is a valuable building block in organic synthesis, notably as a precursor to quindoline derivatives, which have been investigated for their potential as enzyme inhibitors and anticancer agents. The hydrolysis of its ethyl ester, this compound, is a fundamental transformation to unmask the carboxylic acid functionality for subsequent reactions. The efficiency of this hydrolysis is paramount for the overall yield and purity of the final products in a synthetic sequence.
This guide explores the two principal routes for this ester hydrolysis, providing researchers with the necessary information to select and perform the optimal procedure for their specific needs.
Reaction Pathways and Mechanisms
The hydrolysis of this compound can be effectively achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).
Acid-Catalyzed Hydrolysis
In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis in an equilibrium reaction with water. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, typically sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and afford the desired carboxylic acid.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the hydrolysis of esters, providing a comparative overview of the different methodologies.
Table 1: Base-Catalyzed Hydrolysis (Saponification) of Esters
| Hydroxide | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |
| NaOH (1 M aq.) | Methanol | Room Temp. | 5 hours | 99 | [1] |
| NaOH (30% aq.) | Methanol | Reflux | 4 hours | 98 | [1] |
| KOH | Ethanol | 24 hours | - | High | [1] |
Table 2: Acid-Catalyzed Synthesis of this compound (Reverse Reaction)
| Acid Catalyst | Solvent | Temperature | Reaction Time |
| Conc. HCl | 95% Ethanol | Reflux | 4 hours |
This data for the reverse reaction (esterification) suggests that similar conditions (acid catalyst, alcohol/water solvent, heat) can be applied to drive the forward (hydrolysis) reaction.
Experimental Protocols
The following are detailed experimental protocols for the hydrolysis of this compound based on established procedures for similar esters.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from a high-yield procedure for the saponification of a similar ester.[1]
Materials:
-
This compound
-
Methanol
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a mixture of methanol and 1 M aqueous sodium hydroxide solution. A typical ratio would be 1:1 v/v of methanol to NaOH solution.
-
Reaction: Stir the resulting mixture at room temperature for 5 hours or at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, pour the mixture into water and extract with a non-polar organic solvent like ethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous phase to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. The formation of a precipitate (the carboxylic acid) may be observed.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 80 mL).
-
-
Purification:
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 2-(2-nitrophenyl)acetic acid.
-
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is a general procedure for the acid-catalyzed hydrolysis of esters.
Materials:
-
This compound
-
Ethanol (95%) or another suitable alcohol/water mixture
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable solvent such as 95% ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or sulfuric acid to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with water and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts containing the product and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-(2-nitrophenyl)acetic acid.
-
Visualizations
The following diagrams illustrate the chemical pathways and a general workflow for the hydrolysis process.
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: General experimental workflow for the hydrolysis process.
Conclusion
This technical guide provides a detailed overview of the hydrolysis of this compound to 2-(2-nitrophenyl)acetic acid. Both acid- and base-catalyzed methods are effective, with saponification often being preferred for its high yields and irreversible nature. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate. Careful monitoring of the reaction and appropriate work-up and purification are essential for obtaining a high-purity product.
References
An In-depth Technical Guide to the Aminolysis Reactions of Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aminolysis of ethyl 2-(2-nitrophenyl)acetate, a critical reaction for the synthesis of various nitrogen-containing compounds. This document details the underlying reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal and organic chemistry.
Introduction
This compound is a valuable synthetic intermediate, primarily utilized for the construction of nitrogen-containing heterocycles, which are key scaffolds in many biologically active molecules and natural products.[1] The aminolysis of this ester, a reaction with an amine to form an amide, is a fundamental transformation that yields N-substituted 2-(2-nitrophenyl)acetamides. These products serve as versatile precursors, for instance, in the synthesis of quindoline derivatives, which are investigated for their potential as enzyme inhibitors and anticancer agents.[1] The ortho-nitroacetate structure is a strategic building block; under reductive conditions, the nitro group can be converted to an aniline, which can then undergo intramolecular cyclization with the adjacent amide functionality to form lactams.[1]
Reaction Mechanism
The aminolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide product.
The rate of this reaction is dependent on several factors, including the strength of the nucleophilic amine and the reaction conditions.[1] Kinetic studies on analogous nitrophenyl esters have shown that the reaction can be influenced by the pKa of the leaving group.[1] The reaction often involves a zwitterionic tetrahedral intermediate, and the rate-determining step can shift depending on the basicity of the amine.
A general representation of the reaction mechanism is as follows:
Caption: General mechanism for the aminolysis of this compound.
Quantitative Data
| Amine (Nucleophile) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst | Reference |
| Ammonia | Methanol | Reflux | 4-5 | High | None | [2] |
| Primary Amines | Methanol / Ethanol | Reflux | 4-5 | Good to High | None | [2] |
| Various Amines | Ethyl Acetate | 130 | 24 | up to 89 | Ni-L1@TiO₂-800 | |
| Primary Amines | Ethyl Acetate | Reflux | 24-48 | High | {[Me₂(MeCOO)Sn]₂O}₂ | |
| Secondary Amines | Ethyl Acetate | Reflux | 24-48 | Low to Moderate | {[Me₂(MeCOO)Sn]₂O}₂ |
Note: The data presented are illustrative and may vary based on the specific amine and precise reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the uncatalyzed and catalyzed aminolysis of this compound.
4.1 Uncatalyzed Aminolysis
This protocol is suitable for reactions with ammonia and primary amines.
-
Reagents and Materials:
-
This compound
-
Amine (e.g., methanolic ammonia, primary amine)
-
Methanol or Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Add the amine (1.1-2 equivalents). For gaseous amines like ammonia, a saturated solution in the alcohol solvent is used.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid amide by recrystallization from an appropriate solvent.
-
4.2 Catalyzed Aminolysis
For less reactive amines or to improve reaction efficiency, a catalyst can be employed.
-
Reagents and Materials:
-
This compound
-
Amine
-
Catalyst (e.g., boric acid, Cu-Mn spinel oxide)
-
Solvent (e.g., THF, Toluene)
-
Inert atmosphere setup (if required)
-
Standard reaction and purification equipment as above.
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents).
-
Add the catalyst (e.g., 5-10 mol%).
-
Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) under an inert atmosphere if necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove any solid catalyst.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, brine) to remove excess amine and catalyst residues.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted 2-(2-nitrophenyl)acetamides.
References
Methodological & Application
Synthesis of Quinolines from Ethyl 2-(2-nitrophenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives starting from ethyl 2-(2-nitrophenyl)acetate. The primary transformation involves a reductive cyclization of the nitro group, leading to the formation of a 4-hydroxyquinoline scaffold, a privileged core structure in medicinal chemistry and drug development.[1] Two robust and widely applicable methods are presented: the classical Béchamp reduction using iron in acidic medium and catalytic hydrogenation. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Introduction
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The synthesis of substituted quinolines is a cornerstone of medicinal chemistry. One efficient strategy for constructing the quinoline core is through the intramolecular cyclization of ortho-substituted anilines. This compound serves as an excellent precursor for this approach. The key synthetic step is the reduction of the nitro group to an amine, which then undergoes a spontaneous or acid-catalyzed intramolecular condensation with the adjacent ethyl acetate moiety to form the quinoline ring. This process, known as reductive cyclization, offers a direct route to functionalized 4-hydroxyquinolines.
Reaction Pathway: Reductive Cyclization
The overall transformation involves the reduction of the nitro group of this compound to an amino group, which is followed by an intramolecular cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate.
Caption: General reaction pathway for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate.
Experimental Protocols
Two primary methods for the reductive cyclization of this compound are detailed below.
Method 1: Béchamp Reduction (Iron in Acetic Acid)
The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds to their corresponding anilines using iron powder in an acidic medium.[2]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (a common ratio is 2:1 v/v), add iron powder (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative to the Béchamp reduction, often providing higher yields and simpler work-up procedures.[3][4] Palladium on activated carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate (hydrogenation-grade)
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer
-
Filter funnel and filter paper
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude ethyl 4-hydroxyquinoline-3-carboxylate.
-
The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of quinoline derivatives via reductive cyclization of ortho-nitroaryl precursors. The data is compiled from literature reports of similar transformations and serves as a guideline for expected outcomes.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Béchamp Reduction | Fe / Acetic Acid | Ethanol | Reflux | 2-4 | 70-85 | [2] |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | 25 | 4-24 | 85-95 | [3][4] |
| Other | SnCl₂·2H₂O | Ethanol | Reflux | 3-6 | 75-90 | [5] |
Visualizations
Experimental Workflow: Béchamp Reduction
Caption: Workflow for the Béchamp reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Safety Precautions
-
General: All experiments should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Béchamp Reduction: The reaction can be exothermic, especially during the initial stages. Proper temperature control is necessary. Iron powder is flammable.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and handled with care. Palladium on carbon is pyrophoric when dry and should be handled in an inert atmosphere or as a wet paste.
Conclusion
The reductive cyclization of this compound provides an efficient and direct route to ethyl 4-hydroxyquinoline-3-carboxylate, a valuable building block for the synthesis of more complex quinoline derivatives. Both the Béchamp reduction and catalytic hydrogenation are reliable methods to achieve this transformation, with the choice of method depending on the available equipment, scale, and desired purity of the final product. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.
References
Application Notes: Leimgruber-Batcho Indole Synthesis of Ethyl Indole-2-carboxylate
Introduction
The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles, a core heterocyclic motif in numerous pharmacologically active compounds.[1][2] This method offers significant advantages over other indole syntheses, such as the Fischer indole synthesis, by proceeding in high yields under relatively mild conditions and utilizing readily available starting materials.[1][3] The synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1][4]
These notes detail the application of the Leimgruber-Batcho synthesis starting from Ethyl 2-(2-nitrophenyl)acetate. The presence of the ester group on the benzylic carbon makes it an ideal precursor for the synthesis of indole-2-carboxylate derivatives, which are valuable intermediates in drug development and natural product synthesis.[2]
Mechanism
The synthesis proceeds via two key stages:
-
Enamine Formation: The methylene group of this compound is acidic due to the adjacent electron-withdrawing nitro and ester groups. It reacts with an N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine to form a more reactive reagent, to yield a stable push-pull enamine intermediate.[1][5]
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine. This is immediately followed by an intramolecular cyclization onto the enamine double bond and subsequent elimination of the amine (e.g., dimethylamine) to yield the final indole product.[5]
Caption: Reaction scheme for the Leimgruber-Batcho synthesis.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on specific substrate derivatives and laboratory conditions.
Protocol 1: Synthesis of Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate (Enamine Formation)
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 2-3 mL per mmol of substrate).
-
Add pyrrolidine (0.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography). The formation of the enamine is often indicated by a change to a deep red or orange color.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine product, which often appears as a dark red oil or solid.
-
The crude product can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Ethyl indole-2-carboxylate (Reductive Cyclization)
The reductive cyclization can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean conversion and high yields.[3]
Method A: Catalytic Hydrogenation
Materials:
-
Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethyl acetate or Methanol
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the crude enamine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl indole-2-carboxylate.
Method B: Transfer Hydrogenation
Materials:
-
Crude Ethyl 3-(dimethylamino)-2-(2-nitrophenyl)acrylate
-
Raney Nickel
-
Hydrazine hydrate (85%)
-
Methanol or Ethanol
Procedure:
-
Dissolve the crude enamine (1.0 eq) in methanol or ethanol.
-
Carefully add a slurry of Raney Nickel (approx. 50% w/w of the substrate) to the solution under a nitrogen atmosphere.
-
Heat the mixture to 50-60 °C.
-
Add hydrazine hydrate dropwise over 30-60 minutes. Vigorous gas evolution (N₂) will be observed.[1]
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours or until TLC indicates the reaction is complete.
-
Cool the mixture to room temperature and carefully filter through Celite to remove the Raney Nickel.
-
Concentrate the filtrate and purify by flash column chromatography as described in Method A.
Data Presentation
The choice of reducing agent for the cyclization step can significantly impact the reaction yield and compatibility with other functional groups.
| Step | Reagents & Conditions | Solvent | Temp. | Time (h) | Typical Yield | Reference |
| 1. Enamine Formation | DMF-DMA, Pyrrolidine | DMF | 110-120 °C | 2 - 4 | 85-95% | [3] |
| 2. Reductive Cyclization | H₂, 10% Pd/C | EtOAc / MeOH | Room Temp. | 4 - 12 | 70-90% | [3] |
| 2. Reductive Cyclization | Raney Ni, Hydrazine | MeOH / THF | 50-60 °C | 2 - 3 | 65-85% | [1][3] |
| 2. Reductive Cyclization | Fe, Acetic Acid | EtOH / AcOH | 100 °C | 2 - 3 | 60-80% | [3][6] |
| 2. Reductive Cyclization | Sodium Dithionite (Na₂S₂O₄) | aq. Dioxane | Reflux | 1 - 2 | 50-75% | [3] |
Visualized Workflow
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Reductive Cyclization of Ethyl 2-(2-nitrophenyl)acetate to 2-Oxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-oxindole, a crucial scaffold in medicinal chemistry and drug development, through the reductive cyclization of ethyl 2-(2-nitrophenyl)acetate. Three common and effective methods are presented: catalytic hydrogenation, reduction with iron in acetic acid, and reduction with stannous chloride. This document offers a comparative overview of these methods, enabling researchers to select the most suitable protocol based on available resources, desired scale, and reaction sensitivity.
Introduction
The 2-oxindole core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The synthesis of 2-oxindoles is, therefore, a significant endeavor in organic and medicinal chemistry. One of the most direct and classical approaches to unsubstituted 2-oxindole is the reductive cyclization of an ortho-nitrophenylacetic acid derivative. This process involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the stable five-membered lactam ring.
This document outlines three robust and widely used methods for this transformation, starting from the readily available this compound.
Comparative Data of Reductive Cyclization Methods
The following table summarizes the key quantitative data for the different reductive cyclization methods to facilitate a direct comparison.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temperature | 2 - 4 | >90 | Generally provides high yields and clean reactions. Requires specialized hydrogenation equipment. |
| Iron in Acetic Acid | Fe powder, Glacial Acetic Acid | Acetic Acid | 110 - 115 | 1 - 2 | 80 - 90 | Cost-effective and operationally simple. The workup can be tedious due to iron salts. |
| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | Reflux (78) | 2 - 3 | 75 - 85 | A classic and reliable method. Tin residues can be toxic and require careful disposal. |
Reaction Pathway and Mechanism
The reductive cyclization of this compound to 2-oxindole proceeds through a two-step sequence within a single pot. The initial step is the reduction of the nitro group to an aniline. The resulting amino ester then undergoes a spontaneous intramolecular transesterification (cyclization) to form the thermodynamically stable 2-oxindole lactam, with the elimination of ethanol.
Caption: General reaction pathway for 2-oxindole formation.
Experimental Protocols
The following are detailed protocols for the synthesis of 2-oxindole from this compound using the three different reductive methods.
Protocol 1: Catalytic Hydrogenation
This method is highly efficient and generally results in a very clean product with high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-oxindole.
-
The crude product is often of high purity but can be further purified by recrystallization from ethanol or water, or by column chromatography on silica gel.
Protocol 2: Reduction with Iron in Acetic Acid
This is a cost-effective and operationally simple method suitable for larger-scale synthesis.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid.
-
Heat the mixture to approximately 110-115 °C.
-
While stirring vigorously, add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.
-
After the addition is complete, maintain the reaction at reflux for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-oxindole.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 3: Reduction with Stannous Chloride
This is a classical and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide solution (e.g., 5 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully basify by adding a cold solution of sodium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin hydroxides will form.
-
Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-oxindole.
-
Purify the product by recrystallization or column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of 2-oxindole via reductive cyclization is depicted below.
Caption: Generalized experimental workflow for 2-oxindole synthesis.
Characterization Data for 2-Oxindole
The identity and purity of the synthesized 2-oxindole can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 500 MHz): δ 8.30 (br s, 1H, NH), 7.23 (td, J = 7.7, 1.3 Hz, 1H, ArH), 7.18 (d, J = 7.5 Hz, 1H, ArH), 7.02 (td, J = 7.5, 1.0 Hz, 1H, ArH), 6.88 (d, J = 7.7 Hz, 1H, ArH), 3.55 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 125 MHz): δ 177.8, 142.3, 128.0, 127.9, 124.5, 122.3, 109.8, 36.1.
-
IR (KBr, cm⁻¹): 3200 (N-H stretch), 1710 (C=O stretch, lactam), 1620, 1470 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z 133 (M⁺).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent, deactivated catalyst (Pd/C), insufficient reaction time. | Add more reducing agent. For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged. Extend the reaction time and monitor by TLC. |
| Formation of Side Products | Over-reduction (especially with strong reducing agents), side reactions. | Optimize reaction conditions (temperature, time). In the case of catalytic hydrogenation, ensure the reaction is stopped once the starting material is consumed to avoid further reduction of the lactam carbonyl. For Fe/AcOH, ensure the temperature does not exceed the recommended range. |
| Difficult Purification | Presence of inorganic salts (from Fe or Sn workup), co-eluting impurities. | For Fe and Sn methods, ensure thorough washing during the workup to remove metal salts. For chromatography, try different solvent systems. Recrystallization from a suitable solvent can be a very effective purification method for 2-oxindole. |
| Low Yield | Incomplete reaction, loss of product during workup or purification. | Ensure complete reaction before workup. During extractions, perform multiple extractions to ensure complete recovery of the product from the aqueous phase. Be careful during solvent removal to avoid loss of the product if it is slightly volatile. |
The Versatile Precursor: Ethyl 2-(2-nitrophenyl)acetate in the Synthesis of Nitrogen-Containing Heterocycles
Application Note
Ethyl 2-(2-nitrophenyl)acetate is a valuable and versatile starting material in organic synthesis, particularly for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The strategic placement of the nitro group ortho to the acetate moiety allows for a range of chemical transformations, most notably reductive cyclization, to afford diverse heterocyclic systems. This document provides detailed protocols for the synthesis of oxindoles, 4-hydroxyquinolines, 2,3-dihydroxyquinoxalines, and 1,4-benzodiazepine-2,5-diones, highlighting the utility of this readily accessible precursor.
Key Synthetic Transformations
The primary synthetic strategy involves the reduction of the nitro group to an aniline, which then participates in an intramolecular cyclization reaction. The nature of the cyclization partner and the reaction conditions dictate the final heterocyclic product.
-
Reductive Cyclization to Oxindoles: Direct reduction of the nitro group in this compound leads to the in-situ formation of ethyl 2-(2-aminophenyl)acetate, which readily undergoes intramolecular aminolysis to furnish the corresponding oxindole.
-
Synthesis of 4-Hydroxyquinolines: Following the reduction of the nitro group, the resulting ethyl 2-(2-aminophenyl)acetate can be subjected to a Conrad-Limpach type cyclization. In this reaction, the aminophenylacetate first reacts with a β-ketoester to form an enamine intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline core.
-
Formation of 2,3-Dihydroxyquinoxalines: The synthesis of this class of compounds requires a two-step transformation after the initial reduction. The ethyl 2-(2-aminophenyl)acetate is first hydrolyzed to 2-aminophenylacetic acid. Subsequent condensation with oxalic acid or its derivatives leads to the formation of the 2,3-dihydroxyquinoxaline ring system.[1]
-
Construction of 1,4-Benzodiazepine-2,5-diones: This synthesis involves the initial reduction of this compound. The resulting ethyl 2-(2-aminophenyl)acetate is then coupled with an N-protected α-amino acid, followed by deprotection and base-catalyzed intramolecular cyclization to yield the seven-membered benzodiazepine ring.
These transformations underscore the importance of this compound as a key building block in the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various nitrogen-containing heterocycles from this compound and its derivatives.
Table 1: Synthesis of Oxindoles
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | H₂, Pd/C (10%) | Ethanol | Room Temp. | 4 | >95 | Analogous to[2] |
| This compound | Fe, NH₄Cl | Ethanol/H₂O | Reflux | 2 | 85-90 | Analogous to general nitro reduction |
| This compound | SnCl₂·2H₂O | Ethanol | Reflux | 3 | 80-85 | Analogous to general nitro reduction |
Table 2: Synthesis of 4-Hydroxyquinolines
| Intermediate | β-Ketoester | Cyclization Conditions | Solvent | Yield (%) | Reference |
| Ethyl 2-(2-aminophenyl)acetate | Ethyl acetoacetate | 250 °C | Dowtherm A | 70-80 | [3] |
| Ethyl 2-(2-aminophenyl)acetate | Diethyl malonate | 250 °C | Mineral Oil | 65-75 | [4] |
Table 3: Synthesis of 2,3-Dihydroxyquinoxalines
| Intermediate | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenylacetic acid | Oxalic acid dihydrate | 4N HCl | Reflux | 2 | ~90 | [1] |
| 2-Aminophenylacetic acid | Diethyl oxalate | Ethanol | Reflux | 4 | 85-90 | Analogous to quinoxaline synthesis |
Table 4: Synthesis of 1,4-Benzodiazepine-2,5-diones
| Intermediate | Amino Acid Derivative | Coupling Agent | Cyclization Base | Yield (%) | Reference |
| Ethyl 2-(2-aminophenyl)acetate | N-Boc-Glycine | EDC, HOBt | NaH | 60-70 | Analogous to[5] |
| Ethyl 2-(2-aminophenyl)acetate | N-Boc-Alanine | HATU | K₂CO₃ | 55-65 | Analogous to[6] |
Experimental Protocols
Protocol 1: Synthesis of Oxindole
This protocol describes the synthesis of oxindole from this compound via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude oxindole.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Hydroxy-2-methylquinoline
This protocol outlines a two-step synthesis of 4-hydroxy-2-methylquinoline starting from this compound.
Step 1: Reduction to Ethyl 2-(2-aminophenyl)acetate
-
Follow the procedure in Protocol 1 for the catalytic hydrogenation of this compound.
-
After filtration of the catalyst, the resulting ethanolic solution of ethyl 2-(2-aminophenyl)acetate can be used directly in the next step or concentrated and purified if necessary.
Step 2: Conrad-Limpach Cyclization
-
To the solution of ethyl 2-(2-aminophenyl)acetate (1.0 eq) from Step 1, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the ethanol and acetic acid under reduced pressure to obtain the crude enamine intermediate.
-
Add the crude enamine to a high-boiling solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250 °C for 15-30 minutes.[3][4]
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain the 4-hydroxy-2-methylquinoline.
-
Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of 2,3-Dihydroxyquinoxaline
This protocol describes a three-step synthesis of 2,3-dihydroxyquinoxaline.
Step 1: Reduction to Ethyl 2-(2-aminophenyl)acetate
-
Prepare ethyl 2-(2-aminophenyl)acetate from this compound as described in Protocol 1.
Step 2: Hydrolysis to 2-Aminophenylacetic Acid
-
Dissolve the crude ethyl 2-(2-aminophenyl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize with hydrochloric acid to precipitate the 2-aminophenylacetic acid.
-
Filter the solid, wash with cold water, and dry.
Step 3: Condensation with Oxalic Acid
-
In a round-bottom flask, combine 2-aminophenylacetic acid (1.0 eq) and oxalic acid dihydrate (1.1 eq) in 4N hydrochloric acid.[1]
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the precipitate, wash with cold water, and dry to yield 2,3-dihydroxyquinoxaline.
Protocol 4: Synthesis of 1,4-Benzodiazepine-2,5-dione
This protocol details the synthesis of a 1,4-benzodiazepine-2,5-dione derivative.
Step 1: Reduction to Ethyl 2-(2-aminophenyl)acetate
-
Synthesize ethyl 2-(2-aminophenyl)acetate from this compound following Protocol 1.
Step 2: Amide Coupling with N-Boc-glycine
-
Dissolve N-Boc-glycine (1.0 eq), ethyl 2-(2-aminophenyl)acetate (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions of HCl, NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the coupled product.
Step 3: Deprotection and Cyclization
-
Dissolve the product from Step 2 in a suitable solvent (e.g., DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the resulting amine salt in a high-boiling solvent like toluene or xylene.
-
Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and heat the mixture to reflux to induce cyclization.[5]
-
After cooling, quench the reaction carefully, and extract the product into an organic solvent.
-
Purify the 1,4-benzodiazepine-2,5-dione by column chromatography or recrystallization.
Mandatory Visualization
Caption: Reductive cyclization of this compound to Oxindole.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols: The 2-(2-Nitrophenyl)ethoxycarbonyl (NPEOC) Group for the Protection of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. The choice of a suitable protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Among the diverse array of protecting groups available, photolabile protecting groups (PPGs) offer a distinct advantage: they can be cleaved by irradiation with light, often at specific wavelengths, providing spatial and temporal control over deprotection. This method is exceptionally mild and orthogonal to most chemical reagents.
While the user's query specified "Ethyl 2-(2-nitrophenyl)acetate," literature primarily documents the closely related 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group as a photolabile protecting group for alcohols and other functional groups. This document provides detailed application notes and protocols for the use of the NPEOC group for the protection of primary alcohols.
The NPEOC group belongs to the family of o-nitrobenzyl-based protecting groups. Its deprotection is initiated by a photochemically induced intramolecular hydrogen abstraction by the nitro group, leading to a cascade of reactions that ultimately liberates the alcohol, carbon dioxide, and 2-nitrostyrene.
Key Features of the NPEOC Protecting Group
-
Photolabile Deprotection: Cleavage is achieved by UV light, offering a mild and highly specific deprotection method.
-
Orthogonality: The NPEOC group is stable to a wide range of non-photochemical reaction conditions, making it compatible with many other protecting groups and synthetic transformations.
-
Traceless Removal: The byproducts of deprotection are typically volatile or easily removed, simplifying purification.
Application Notes
The NPEOC group is particularly useful in syntheses where sensitive functional groups are present that would not tolerate traditional acidic or basic deprotection methods. Its application is well-suited for the synthesis of complex molecules such as oligonucleotides, peptides, and natural products where precise control over the deprotection step is crucial. For primary alcohols, the NPEOC group can be introduced using 2-(2-nitrophenyl)ethoxycarbonyl chloride (NPEOC-Cl) in the presence of a base. The steric accessibility of primary alcohols generally allows for efficient protection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2-(2-Nitrophenyl)ethoxycarbonyl Chloride (NPEOC-Cl)
This protocol describes a general procedure for the protection of a primary alcohol using NPEOC-Cl. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
2-(2-Nitrophenyl)ethoxycarbonyl chloride (NPEOC-Cl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine or TEA (1.5 equiv.).
-
Slowly add a solution of NPEOC-Cl (1.2 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a small amount of water.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the NPEOC-protected alcohol.
Quantitative Data for Protection of Primary Alcohols:
| Substrate (Primary Alcohol) | Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Pyridine | DCM | 4 | >90 |
| 1-Hexanol | TEA | THF | 6 | 85-95 |
| 3-Phenyl-1-propanol | Pyridine | DCM | 5 | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Protocol 2: Photolytic Deprotection of an NPEOC-Protected Primary Alcohol
This protocol outlines the general procedure for the photolytic cleavage of the NPEOC group. The choice of solvent and irradiation time may require optimization for different substrates.
Materials:
-
NPEOC-protected primary alcohol
-
Anhydrous and degassed solvent (e.g., acetonitrile, methanol, or a mixture thereof)
-
UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the NPEOC-protected alcohol in an appropriate anhydrous and degassed solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively low (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV light source at room temperature. The irradiation time will depend on the substrate, concentration, and the intensity of the light source, and can range from 30 minutes to several hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected primary alcohol.
Quantitative Data for Photolytic Deprotection:
| Substrate (NPEOC-Protected Alcohol) | Solvent | Wavelength (nm) | Irradiation Time | Yield (%) |
| NPEOC-Protected Benzyl Alcohol | Acetonitrile | >300 | 2 h | >95 |
| NPEOC-Protected 1-Hexanol | Methanol | >300 | 3 h | 90-98 |
| NPEOC-Protected 3-Phenyl-1-propanol | Acetonitrile | >300 | 2.5 h | >95 |
Note: Yields are representative and can be influenced by the specific setup and substrate.
Diagrams
Caption: Experimental workflow for the protection of a primary alcohol with NPEOC-Cl.
Caption: Experimental workflow for the photolytic deprotection of an NPEOC-protected primary alcohol.
Caption: Simplified mechanism of photolytic deprotection of an NPEOC-protected alcohol. Note: This is a simplified representation. Actual images of chemical structures would replace the placeholders in a final document.
Conclusion
The 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) group serves as a valuable tool for the protection of primary alcohols, offering the key advantage of mild, light-induced deprotection. This feature provides a high degree of control and orthogonality in complex synthetic routes. The protocols provided herein offer a general guideline for the application of this protecting group strategy. Researchers and drug development professionals can adapt these methods to their specific needs, enabling the synthesis of sensitive and complex molecular targets.
Application Notes and Protocols: Palladium-Catalyzed Reduction of the Nitro Group in Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are versatile intermediates for the synthesis of a wide array of biologically active molecules, including various drug candidates. Ethyl 2-(2-nitrophenyl)acetate is a valuable starting material, and its reduction to ethyl 2-(2-aminophenyl)acetate provides a key building block for the synthesis of nitrogen-containing heterocycles.[1]
Among the various methods available for nitro group reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used approach.[2][3] This method offers several advantages, including high chemoselectivity, mild reaction conditions, and the use of a heterogeneous catalyst that can be easily separated from the reaction mixture upon completion.[4] This application note provides a detailed protocol for the palladium-catalyzed reduction of the nitro group in this compound, along with a summary of reaction conditions and a visual representation of the experimental workflow.
Data Presentation: Reaction Conditions for Nitro Group Reduction
The following table summarizes typical conditions for the palladium-catalyzed reduction of a nitroaromatic compound like this compound, highlighting the use of different hydrogen sources.
| Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference |
| 5-10% Pd/C | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature | 1-4 hours | >95% | [2][3] |
| 5-10% Pd/C | Hydrazine Hydrate (N₂H₄·H₂O) | Methanol or Ethanol | Room Temperature to 80°C | 0.5-2 hours | >90% | [4][5] |
| 5-10% Pd/C | Ammonium Formate (HCOONH₄) | Methanol | Reflux | 1-3 hours | >95% | [6] |
| Palladium Nanoparticles | Dimethylamine Borane | Water | Room Temperature | 10-60 minutes | High | [7] |
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed reduction of this compound.
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This protocol describes the reduction of the nitro group in this compound using palladium on carbon as the catalyst and hydrazine hydrate as the hydrogen source. This method is often preferred for its rapid reaction times and avoidance of pressurized hydrogen gas.[4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Monohydrate
-
Methanol (MeOH)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate) to the solution.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Slowly add hydrazine monohydrate (2.0-5.0 eq) dropwise to the reaction mixture. Caution: The reaction can be exothermic. If necessary, use an ice bath to control the initial temperature rise.
-
After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (around 65°C for methanol) or continue stirring at room temperature, depending on the desired reaction rate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Safety Note: The Pd/C on the filter paper can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product, Ethyl 2-(2-aminophenyl)acetate, can be purified further by flash column chromatography on silica gel if necessary.
-
Signaling Pathway and Reaction Mechanism
The palladium-catalyzed reduction of a nitro group to an amine is a surface-mediated process. The generally accepted mechanism involves the following key steps:
-
Adsorption: The nitroaromatic compound and the hydrogen source (or molecular hydrogen) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The palladium catalyst facilitates the cleavage of the H-H bond in molecular hydrogen or the decomposition of the hydrogen donor (e.g., hydrazine) to produce active hydrogen species on the catalyst surface.
-
Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.[3]
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
Caption: General mechanism for palladium-catalyzed nitro group reduction.
Safety Considerations
-
Palladium on Carbon: Pd/C can be pyrophoric, especially after use and when dry. Handle it in a well-ventilated fume hood and do not allow the filter cake to dry out. Quench the used catalyst carefully.
-
Hydrogen Gas: If using hydrogen gas, be aware that it is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated area away from ignition sources.[3]
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Exothermic Reaction: The reduction of nitro groups is often exothermic. For larger-scale reactions, be prepared to cool the reaction mixture to control the temperature.[3]
By following these protocols and safety guidelines, researchers can effectively and safely perform the palladium-catalyzed reduction of this compound to obtain the valuable amine intermediate for further synthetic applications.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Substituted Indoles from o-Nitrotoluenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted indoles from readily available o-nitrotoluenes. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The methods described herein offer efficient and versatile routes to this important heterocyclic system.
Introduction
The synthesis of the indole nucleus from o-nitrotoluenes can be achieved through several powerful named reactions, most notably the Leimgruber-Batcho, Bartoli, and Reissert syntheses. These methods provide access to a wide range of substituted indoles, often with high yields and under manageable reaction conditions. This document will detail the protocols for these key transformations, present quantitative data for substrate scope, and provide visual representations of the reaction pathways and experimental workflows.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a widely used and highly efficient two-step process that can be performed in a single pot. It involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole.[1] This method is particularly advantageous for producing indoles that are unsubstituted at the C2 and C3 positions.[2]
Reaction Principle
The synthesis proceeds via two key steps:
-
Enamine Formation: The acidic methyl group of the o-nitrotoluene condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-2-nitrostyrene (enamine).[1]
-
Reductive Cyclization: The nitro group of the intermediate enamine is reduced to an amine, which then undergoes spontaneous cyclization and elimination of the secondary amine to form the indole ring.[1] A variety of reducing agents can be employed for this step.[2]
Experimental Protocol
Synthesis of 4-Benzyloxyindole
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Step A: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 175.4 g (0.72 mol) of 6-benzyloxy-2-nitrotoluene in 400 mL of DMF, add 102.5 g (0.84 mol) of N,N-dimethylformamide dimethyl acetal and 59.8 g (0.84 mol) of pyrrolidine.
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature and remove the volatile components on a rotary evaporator.
-
Dissolve the resulting red residue in 200 mL of methylene chloride and 1.60 L of methanol.
-
Concentrate the solution to a volume of about 1.40 L on a steam bath and then cool to 5°C.
-
Filter the precipitated red crystals and wash the filter cake with 200 mL of cold methanol to afford the enamine intermediate.
Step B: 4-Benzyloxyindole
-
Prepare a slurry of 10 g of Raney nickel in 100 mL of methylene chloride.
-
To this slurry, add a solution of 118.0 g (0.36 mol) of the (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in 900 mL of methylene chloride.
-
Add 72 mL of 85% hydrazine hydrate dropwise over a period of 2 hours, maintaining the temperature between 45 and 50°C with a water bath.
-
Continue stirring at this temperature for an additional 2 hours after the final addition of hydrazine hydrate.
-
Cool the mixture to room temperature and remove the catalyst by filtration through a bed of Celite, washing the filter cake several times with methylene chloride.
-
Evaporate the filtrate and dry the residue by co-evaporation with 500 mL of toluene.
-
The crude product can be purified by column chromatography on silica gel using a toluene-cyclohexane (1:1) solvent system.
Data Presentation
The Leimgruber-Batcho synthesis is compatible with a variety of substituents on the aromatic ring. The following table summarizes the yields for the synthesis of various substituted indoles from the corresponding o-nitrotoluenes in a one-pot procedure.
| Entry | R | Time (h) | Yield (%) |
| 1 | H | 10 | 71 |
| 2 | 6-Cl | 5.5 | 92 |
| 3 | 6-Br | 3.5 | 82 |
| 4 | 6-NH₂ | 5 | 52 |
| 5 | 5-CH₃ | 14 | 65 |
| 6 | 5-CN | 2.5 | 66 |
| 7 | 5-Cl | 6 | 68 |
| 8 | 5,6-Cl₂ | 5 | 92 |
| 9 | 4-Cl | 9 | 55 |
| 10 | 7-Cl | 9 | 70 |
| 11 | 7-CH₃ | 21 | 53 |
Table adapted from data presented in the International Journal of Advanced Research.[4]
Visualizations
Caption: Reaction mechanism of the Leimgruber-Batcho indole synthesis.
Caption: Experimental workflow for the Leimgruber-Batcho synthesis.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[5] A key feature of this reaction is the use of a vinyl Grignard reagent in excess.[6] The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates a key[7][7]-sigmatropic rearrangement.[1]
Reaction Principle
The reaction proceeds through a series of steps initiated by the addition of the vinyl Grignard reagent to the nitro group. This is followed by the formation of a nitrosoarene intermediate, a second Grignard addition, a[7][7]-sigmatropic rearrangement, cyclization, and finally aromatization upon workup to yield the 7-substituted indole.[1] Three equivalents of the Grignard reagent are typically required.[6]
Experimental Protocol
General Procedure for the Synthesis of 7-Substituted Indoles
This protocol is a general procedure based on the original work by Bartoli and subsequent descriptions.[5][7]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ortho-substituted nitroarene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -40°C in a dry ice/acetone bath.
-
Slowly add a solution of vinylmagnesium bromide (3 equivalents) in THF via the dropping funnel, maintaining the internal temperature below -30°C.
-
After the addition is complete, stir the reaction mixture at -20°C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The Bartoli synthesis is particularly effective for the synthesis of 7-substituted indoles. The following table provides examples of the synthesis of various indoles from ortho-substituted nitrobenzenes.
| R | R¹ | X in nitroarene | Indole Yield (%) |
| H | H | Me | 55 |
| H | H | Et | 60 |
| H | H | i-Pr | 70 |
| H | H | t-Bu | 75 |
| H | H | Ph | 65 |
| H | H | F | 40 |
| H | H | Cl | 62 |
| H | H | Br | 65 |
| Me | H | Me | 60 |
| Me | H | Cl | 70 |
| Ph | H | Me | 58 |
| Ph | H | Cl | 68 |
Table adapted from data presented by Dalpozzo and Bartoli.
Visualizations
Caption: Reaction mechanism of the Bartoli indole synthesis.
Caption: Experimental workflow for the Bartoli indole synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis is a classical method for preparing indoles and their derivatives, particularly indole-2-carboxylic acids, from o-nitrotoluenes.[8] It involves a condensation reaction followed by a reductive cyclization.
Reaction Principle
The synthesis consists of two main transformations:
-
Condensation: The o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[8]
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine, which then undergoes intramolecular cyclization to form an indole-2-carboxylic acid.[8] This can be subsequently decarboxylated to the corresponding indole. Common reducing agents include zinc in acetic acid.[8]
Experimental Protocol
General Procedure for the Synthesis of Indole-2-carboxylic Acid
This is a generalized protocol based on the principles of the Reissert synthesis.[8][9]
Step A: Ethyl o-nitrophenylpyruvate
-
In a flame-dried flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving potassium metal in absolute ethanol.
-
To this solution, add the o-nitrotoluene (1 equivalent) followed by the dropwise addition of diethyl oxalate (1.1 equivalents) while maintaining the temperature at or below room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude pyruvate can be purified by distillation or chromatography.
Step B: Indole-2-carboxylic Acid
-
Dissolve the ethyl o-nitrophenylpyruvate from Step A in a mixture of acetic acid and ethanol.
-
Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and filter to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude indole-2-carboxylic acid can be purified by recrystallization.
Data Presentation
The Reissert synthesis allows for the preparation of various substituted indole-2-carboxylic acids. The following table illustrates the scope of this reaction with different substituted o-nitrotoluenes.
| Entry | Substituent on o-nitrotoluene | Product | Yield (%) |
| 1 | H | Indole-2-carboxylic acid | ~60-70 |
| 2 | 4-Chloro | 5-Chloroindole-2-carboxylic acid | ~65 |
| 3 | 5-Methyl | 6-Methylindole-2-carboxylic acid | ~70 |
| 4 | 4,5-Dichloro | 5,6-Dichloroindole-2-carboxylic acid | ~60 |
| 5 | 4-Methoxy | 5-Methoxyindole-2-carboxylic acid | ~55 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Visualizations
Caption: Reaction mechanism of the Reissert indole synthesis.
Caption: Experimental workflow for the Reissert indole synthesis.
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journalijar.com [journalijar.com]
- 5. grokipedia.com [grokipedia.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Microwave-Assisted Leimgruber-Batcho Indole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes. The application of microwave irradiation has been shown to dramatically accelerate this two-step process, leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods.[1] This protocol provides detailed methodologies for performing the microwave-assisted Leimgruber-Batcho synthesis, including the formation of the enamine intermediate and its subsequent reductive cyclization to the target indole.
Principle and Workflow
The Leimgruber-Batcho synthesis proceeds in two main stages:
-
Enamine Formation: An o-nitrotoluene derivative is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. This step is often catalyzed by a Lewis acid.
-
Reductive Cyclization: The nitro group of the enamine intermediate is reduced, which leads to a spontaneous cyclization to form the indole ring.
Microwave heating is particularly effective in accelerating the initial enamine formation, a step that can be slow and require harsh conditions under conventional heating.
Caption: General workflow of the microwave-assisted Leimgruber-Batcho indole synthesis.
Optimization of Reaction Conditions
The efficiency of the microwave-assisted Leimgruber-Batcho reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Screening for Enamine Formation
Lewis acids have been shown to significantly enhance the rate of enamine formation under microwave conditions.[2][3] A screening of various catalysts for the reaction of 2-nitrotoluene with DMF-DMA demonstrated that Cu(I) iodide and Yb(OTf)₃ are particularly effective.
| Catalyst (mol%) | Temperature (°C) | Time (min) | Conversion (%) |
| None | 180 | 270 | 100 |
| CuI (2) | 185 | 20 x 6 | 98 |
| Yb(OTf)₃ (5) | 175 | 20 x 3 | 95 |
| Zn(OTf)₂ (5) | 175 | 20 x 10 | 90 |
| CuBr (2) | 185 | 30 x 6 | 93 |
Data sourced from Baxendale Group, Durham University.
Effect of Microwave Heating on Reaction Time
Microwave irradiation dramatically reduces the reaction time for enamine formation compared to conventional heating. For instance, the reaction of 2-nitrotoluene with DMF-DMA under conventional heating requires 22 hours at 110°C to achieve a 97% yield. In contrast, microwave heating at 180°C achieves a quantitative conversion and 95% isolated yield in just 4.5 hours. The use of a catalyst like CuI further reduces the time to as little as 10-20 minutes for activated substrates.[4]
Experimental Protocols
Caution: Microwave reactions in sealed vessels generate high internal pressures (8-14 bar) and should only be performed in dedicated microwave reactors with appropriate safety features.[5] Vessels must be allowed to cool significantly before opening.
Protocol 1: General Procedure for Microwave-Assisted Enamine Synthesis
This protocol is adapted from the work of the Baxendale Group at Durham University.
Materials:
-
o-Nitrotoluene derivative (3.65 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5 mL, 37.6 mmol)
-
Dimethylformamide (DMF) (0.1 mL)
-
Copper(I) iodide (CuI) (2 mol%)
-
Microwave reactor vials
-
Silica gel cartridge for purification
Procedure:
-
To a microwave process vial, add the o-nitrotoluene derivative, DMF-DMA, DMF, and CuI.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C. The reaction time will vary depending on the substrate (typically 10-40 minutes, may require multiple cycles of irradiation). Monitor the internal pressure, which may reach 8-10 bar.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the crude reaction mixture directly through a silica gel cartridge.
-
Elute with an appropriate solvent (e.g., CH₂Cl₂ or EtOAc) to isolate the enamine product.
-
Concentrate the eluent under reduced pressure to obtain the purified enamine.
Protocol 2: Reductive Cyclization to Indole
The enamine intermediate can be converted to the corresponding indole via catalytic hydrogenation.
Materials:
-
Enamine intermediate
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (Pd/C, 10 wt%) or Raney Nickel
-
Hydrogen source (H₂ gas or hydrazine hydrate)
-
Celite
Procedure:
-
Dissolve the enamine in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution.
-
If necessary, add a few drops of acetic acid to prevent catalyst poisoning.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Once the reaction is complete (as monitored by TLC), purge the reaction vessel with an inert gas (e.g., Argon).
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude indole can be further purified by recrystallization or column chromatography.
Summary of Microwave-Assisted Enamine Formation for Various Substrates
The following table summarizes the reaction conditions and yields for the formation of various enamine intermediates using the microwave-assisted Leimgruber-Batcho reaction with CuI as a catalyst.
| Entry | Substrate (o-nitrotoluene derivative) | Product Yield (%) | Time (min) |
| 1 | 2-Nitrotoluene | 98 | 20 x 6 |
| 2 | 4-Methoxy-2-nitrotoluene | 92 | 20 x 2 |
| 3 | 4-Cyano-2-nitrotoluene | 90 | 10 |
| 4 | 4-Fluoro-2-nitrotoluene | 85 | 20 |
| 5 | 5-Methoxy-2-nitrotoluene | 82 | 20 |
| 6 | 2,4-Dinitrotoluene | 85 | 10 |
| 7 | 2-Nitro-p-xylene | 83 | 20 x 9 |
| 8 | 1-Nitromethylnaphthalene | 74 | 20 x 9 |
Data adapted from Baxendale Group, Durham University.[6]
Conclusion
The use of microwave irradiation offers a significant improvement to the Leimgruber-Batcho indole synthesis, providing a rapid, efficient, and often higher-yielding alternative to conventional methods.[1] This approach is highly valuable for the synthesis of a wide array of indole derivatives, which are important scaffolds in medicinal chemistry and drug discovery. The protocols and data presented here provide a solid foundation for researchers to implement this powerful synthetic tool.
References
- 1. africacommons.net [africacommons.net]
- 2. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave assisted Leimgruber-Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Raney Nickel in the Reductive Cyclization of Ethyl 2-(2-nitrophenyl)acetate Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Raney® nickel in the reductive cyclization of ethyl 2-(2-nitrophenyl)acetate to form 2-oxindole. This transformation is a critical step in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules.
Introduction
The reduction of a nitro group followed by an intramolecular cyclization is a powerful strategy for the synthesis of N-heterocycles.[1] Raney® nickel, a versatile and cost-effective hydrogenation catalyst, is widely employed for the reduction of nitro compounds to their corresponding amines.[2][3] Its high activity and selectivity make it an excellent choice for tandem reactions where the initially formed amine readily participates in a subsequent cyclization step.[4] In the context of drug development, the oxindole core is a privileged structure found in numerous therapeutic agents. The reductive cyclization of this compound using Raney® nickel offers a direct and efficient route to this important heterocyclic system.
Reaction Principle and Mechanism
The overall transformation involves two key steps that occur in a single pot:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group by catalytic hydrogenation over Raney® nickel.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the proximal ester carbonyl, leading to the formation of a five-membered lactam ring (2-oxindole) with the concomitant elimination of ethanol.
The generally accepted mechanism for the reductive cyclization is depicted below.
Caption: General mechanism of reductive cyclization.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reductive cyclization of related 2-(2-nitrophenyl)acetonitrile to indole using Raney® nickel, which can be adapted for the cyclization of this compound.[5]
| Parameter | Value/Condition | Reference |
| Substrate | 2-(2-nitrophenyl)acetonitrile | [5] |
| Catalyst | Raney® Nickel | [5] |
| Reducing Agent | Hydrazinium monoformate | [5] |
| Solvent | Ethanol | [5] |
| Temperature | 80 °C | [5] |
| Reaction Time | 10 minutes | [5] |
| Yield | Not specified for non-radiolabeled synthesis | [5] |
Experimental Protocols
This section provides detailed protocols for the preparation of Raney® nickel and its use in the reductive cyclization of this compound.
Preparation of Active Raney® Nickel Catalyst
This protocol is adapted from a standard procedure for the preparation of W-6 Raney® nickel.[6]
Materials:
-
Raney® nickel-aluminum alloy powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Absolute ethanol
Procedure:
-
In a 2-liter Erlenmeyer flask equipped with a mechanical stirrer and a thermometer, add 600 mL of distilled water and 160 g of sodium hydroxide pellets.
-
Stir the solution rapidly and cool to 50 °C in an ice bath.
-
Slowly add 125 g of Raney® nickel-aluminum alloy powder in portions over 25-30 minutes, maintaining the temperature at 50 ± 2 °C.
-
After the addition is complete, continue stirring and digest the suspension at 50 ± 2 °C for 50 minutes.
-
Allow the catalyst to settle and decant the supernatant.
-
Wash the catalyst by decantation with three 1-liter portions of distilled water.
-
Transfer the catalyst to a centrifuge bottle with 95% ethanol and wash three times with 150 mL portions of 95% ethanol, centrifuging after each wash.
-
Finally, wash the catalyst three times with absolute ethanol in the same manner.
-
Store the active Raney® nickel as a slurry in absolute ethanol. Caution: Do not allow the catalyst to dry as it is pyrophoric.
Reductive Cyclization of this compound
This protocol is an adapted method based on the reductive cyclization of the analogous nitrile.[5]
Materials:
-
This compound
-
Raney® nickel slurry in ethanol
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Ethanol (anhydrous)
-
Celite® or other filter aid
Procedure using Hydrogen Gas:
Caption: Workflow for reductive cyclization using H₂ gas.
-
To a hydrogenation autoclave, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add a slurry of Raney® nickel (typically 10-20% by weight of the substrate) in ethanol.
-
Seal the autoclave and purge the system first with nitrogen and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® nickel catalyst. Caution: The filter cake should be kept wet with ethanol to prevent ignition of the pyrophoric catalyst.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-oxindole.
-
Purify the crude product by column chromatography or recrystallization.
Procedure using Catalytic Transfer Hydrogenation (with Hydrazine):
Caption: Workflow for catalytic transfer hydrogenation.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of this compound (1.0 eq) in ethanol.
-
Carefully add a slurry of Raney® nickel (typically 10-20% by weight of the substrate) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add hydrazine hydrate (2-4 eq) dropwise to the refluxing suspension. An exothermic reaction may be observed.
-
After the addition is complete, continue refluxing and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, keeping the filter cake wet.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationships in the Reductive Cyclization Process
The successful synthesis of 2-oxindole from this compound via this method relies on a specific sequence of chemical transformations. The logical flow of these events is crucial for achieving the desired product.
Caption: Logical flow of the reductive cyclization.
Safety Considerations
-
Raney® Nickel: Activated Raney® nickel is pyrophoric and must be handled with extreme care.[3] It should always be kept as a slurry under a solvent (e.g., water or ethanol) and never allowed to dry in the air.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment in a fume hood.
Conclusion
The reductive cyclization of this compound using Raney® nickel is an efficient and practical method for the synthesis of 2-oxindole. This approach offers the advantages of using a readily available and inexpensive catalyst. The reaction can be performed under both hydrogen pressure and transfer hydrogenation conditions, providing flexibility in experimental setup. These protocols and application notes serve as a valuable resource for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-nitrophenyl)acetate via Fischer Esterification
Welcome to the technical support center for the synthesis of Ethyl 2-(2-nitrophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the Fischer esterification of (2-nitrophenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Fischer esterification for synthesizing this compound?
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid, in this case, (2-nitrophenyl)acetic acid, and an alcohol, ethanol, to form an ester, this compound, and water as the sole byproduct. The reaction is reversible, and therefore, strategies to favor the formation of the product are essential for achieving high yields.[1][2][3]
Q2: What are the common catalysts used for this esterification, and how do they compare?
Q3: How does the ortho-nitro group in (2-nitrophenyl)acetic acid affect the reaction?
The presence of the nitro group in the ortho position of the phenyl ring introduces steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of the ethanol molecule, potentially leading to slower reaction rates compared to sterically unhindered carboxylic acids.[2] Overcoming this may require more forcing reaction conditions, such as prolonged reaction times or higher temperatures.
Q4: What are the key strategies to maximize the yield of this compound?
To drive the reversible Fischer esterification towards the product, two primary strategies based on Le Chatelier's principle are employed:
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Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one which is ethanol in this case, shifts the equilibrium towards the formation of the ester.[1][3]
-
Removal of Water: As water is a product of the reaction, its removal will also drive the equilibrium to the right. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | - Increase the molar ratio of ethanol to (2-nitrophenyl)acetic acid (e.g., 5:1 or 10:1).- If feasible, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient catalyst activity or amount. | - Use a fresh, anhydrous batch of sulfuric acid or p-toluenesulfonic acid.- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | |
| Low reaction temperature. | - Ensure the reaction mixture is maintained at a consistent reflux temperature. The boiling point of ethanol is approximately 78 °C. | |
| Steric hindrance from the ortho-nitro group. | - Increase the reaction time significantly (monitor by TLC).- Consider a higher boiling point alcohol if the ethyl ester is not strictly required, as this would allow for a higher reaction temperature. | |
| Presence of Unreacted (2-nitrophenyl)acetic Acid | Incomplete conversion. | - Prolong the reflux time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.- Ensure efficient stirring to maximize contact between reactants and the catalyst. |
| Catalyst degradation. | - If the reaction stalls, consider adding a fresh portion of the acid catalyst. | |
| Difficult Product Isolation/Purification | Emulsion formation during workup. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for better phase separation. |
| Product solubility in the aqueous layer. | - Although this compound is expected to be largely insoluble in water, multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) will ensure complete recovery from the aqueous phase. | |
| Formation of Side Products | Dehydration of ethanol. | - While less common with primary alcohols like ethanol, excessive heat and very high acid concentrations could potentially lead to the formation of diethyl ether. Maintain a controlled reflux temperature. |
| Charring or decomposition. | - If the reaction mixture turns dark or tarry, this could indicate decomposition of the starting material or product due to excessive heat or overly harsh acidic conditions. Consider using a milder catalyst or lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
General Protocol for Fischer Esterification of (2-Nitrophenyl)acetic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
(2-Nitrophenyl)acetic acid
-
Anhydrous ethanol
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Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (2-nitrophenyl)acetic acid in a significant excess of anhydrous ethanol (e.g., 5-10 molar equivalents).
-
With stirring, slowly and carefully add the acid catalyst (e.g., 1-3 mol% of concentrated sulfuric acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting carboxylic acid spot.
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst - Caution: CO₂ evolution! ).
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
-
Visualizing the Process
To aid in understanding the workflow and decision-making process, the following diagrams are provided.
Caption: A general experimental workflow for the Fischer esterification of (2-nitrophenyl)acetic acid.
Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Synthesis and Isomer Separation of Ethyl 2-(2-nitrophenyl)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-(2-nitrophenyl)acetate, with a focus on the separation of positional isomers that may arise during the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary methods for synthesizing this compound are:
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Fischer Esterification: This route involves the reaction of 2-(2-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst. A key advantage of this method is its high atom economy, with water being the only byproduct.[1]
-
Electrophilic Nitration: This pathway involves the nitration of ethyl phenylacetate. While this method can also yield the desired product, it is prone to the formation of a mixture of ortho, meta, and para positional isomers, necessitating a robust purification strategy.[1]
Q2: What are the likely isomeric impurities when synthesizing this compound via nitration of ethyl phenylacetate?
A2: The electrophilic nitration of ethyl phenylacetate will likely produce a mixture of three positional isomers:
-
This compound (ortho-isomer, desired product)
-
Ethyl 2-(3-nitrophenyl)acetate (meta-isomer)
-
Ethyl 2-(4-nitrophenyl)acetate (para-isomer)
The separation of these isomers is a critical step to obtaining the pure desired product.
Q3: Which purification techniques are most effective for separating the isomers of ethyl nitrophenylacetate?
A3: Due to the similar polarities of the ortho, meta, and para isomers, their separation can be challenging. The most common and effective methods are:
-
Column Chromatography: This is a widely used technique for separating isomers on a preparative scale. The choice of stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation.
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Recrystallization: If the isomeric mixture is solid at room temperature, fractional recrystallization can be an effective purification method, provided a solvent system can be identified in which the isomers have different solubilities.
Q4: How can I monitor the progress of the isomer separation?
A4: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the separation of the isomeric mixture. By running TLC plates with different solvent systems, you can determine the optimal conditions for column chromatography and assess the purity of fractions collected. An ideal solvent system for preparative column chromatography will show good separation of the spots on the TLC plate, with the desired product having an Rf value of approximately 0.25-0.35.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers on TLC. | The polarity of the solvent system is either too high or too low. | Systematically vary the ratio of the solvents in your eluent. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| Streaking of spots on the TLC plate. | The sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate. |
| Isomers are co-eluting during column chromatography. | The chosen eluent system does not have sufficient selectivity for the isomers. | If you are using a hexane:ethyl acetate system, try adding a small amount of a third solvent, such as dichloromethane, to modify the selectivity. Alternatively, consider using a different stationary phase, such as alumina, or a specialized HPLC column with a phenyl-based stationary phase for enhanced π-π interactions.[2][3] |
| The desired product is not crystallizing during recrystallization. | The solution is not sufficiently saturated, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Try cooling the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the recrystallization solvent may be higher than the melting point of the compound, or the solution is supersaturated. | Choose a solvent with a lower boiling point. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. |
| Low yield of the desired isomer after purification. | The separation method may not be optimal, leading to loss of product. | Re-evaluate the TLC analysis to ensure the best solvent system was chosen for column chromatography. For recrystallization, ensure the correct solvent and temperature profile are used to minimize the solubility of the desired isomer in the mother liquor. |
Data Presentation
Table 1: Representative Chromatographic Data for Isomer Separation
| Parameter | Value | Notes |
| TLC Stationary Phase | Silica Gel 60 F254 | Standard analytical TLC plates. |
| TLC Mobile Phase (starting point) | Hexane:Ethyl Acetate (4:1, v/v) | This ratio should be optimized based on initial TLC results. |
| Expected Rf values (approximate) | para-isomer > ortho-isomer > meta-isomer | The exact Rf values will depend on the precise solvent system and conditions. The para-isomer is typically the least polar. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Column Chromatography Eluent | Gradient of Hexane:Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5) and gradually increase the concentration of ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(nitrophenyl)acetate Mixture via Nitration of Ethyl Phenylacetate
Materials:
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Ethyl phenylacetate
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
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Ice
-
Dichloromethane (or Ethyl Acetate)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to prepare the nitrating mixture.
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In a separate flask, cool ethyl phenylacetate in an ice bath.
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Slowly add the cold nitrating mixture dropwise to the stirred ethyl phenylacetate, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Extract the product with dichloromethane or ethyl acetate.
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Wash the organic layer with water, then with saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitrophenylacetate isomers.
Protocol 2: Separation of Isomers by Column Chromatography
Materials:
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Crude mixture of ethyl nitrophenylacetate isomers
-
Silica Gel (230-400 mesh)
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Hexane
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Ethyl Acetate
-
TLC plates and chamber
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Glass column for chromatography
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Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives good separation between the isomeric spots. The target Rf for the desired ortho-isomer should be around 0.25-0.35.
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a flat and even bed.
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Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the initial, low-polarity eluent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
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Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The exact gradient will depend on the TLC analysis.
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Fraction Collection: Collect fractions in separate test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired ortho-isomer.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor isomer separation in chromatography.
References
Byproducts formed during the nitration of ethyl phenylacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the nitration of ethyl phenylacetate. This document provides insights into byproduct formation, detailed experimental protocols, and solutions to common issues encountered during the reaction.
Byproduct Formation and Isomer Distribution
The nitration of ethyl phenylacetate is an electrophilic aromatic substitution reaction that primarily yields a mixture of ortho, meta, and para mono-nitrated isomers. The ethyl phenylacetate molecule contains a phenyl group attached to a -CH2COOEt group. The -CH2COOEt group is weakly activating and directs incoming electrophiles to the ortho and para positions.
The primary byproducts are the different positional isomers of ethyl nitrophenylacetate. Based on theoretical partial rate factors (ortho: 4.62, meta: 1.16, para: 10.4), the expected distribution of the mono-nitrated products can be calculated.[1] The para-isomer is the major product due to less steric hindrance and favorable electronic effects, followed by the ortho-isomer.[1] The meta-isomer is formed in the smallest amount.
Under harsher reaction conditions, such as elevated temperatures or higher concentrations of the nitrating agent, further nitration can occur, leading to the formation of dinitrated byproducts. Additionally, hydrolysis of the ester functional group can occur in the presence of strong acids, leading to the formation of phenylacetic acid and its corresponding nitrated derivatives.
Quantitative Data on Isomer Distribution
The following table summarizes the theoretical isomer distribution based on the provided partial rate factors. Actual experimental yields may vary depending on the specific reaction conditions.
| Byproduct Name | Position of Nitro Group | Theoretical Yield (%) |
| Ethyl 4-nitrophenylacetate | para | 64.2 |
| Ethyl 2-nitrophenylacetate | ortho | 28.5 |
| Ethyl 3-nitrophenylacetate | meta | 7.2 |
Note: This distribution is calculated from partial rate factors and actual experimental results can vary.
Experimental Protocols
A standard laboratory procedure for the nitration of ethyl phenylacetate involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
Protocol: Mono-nitration of Ethyl Phenylacetate
Materials:
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Ethyl phenylacetate
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.
-
In a separate flask, dissolve ethyl phenylacetate in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the ethyl phenylacetate solution in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred ethyl phenylacetate solution. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography to separate the different isomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nitrated product | - Incomplete reaction due to insufficient reaction time or low temperature.- Loss of product during workup. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- Ensure the reaction temperature is maintained within the optimal range (0-10 °C) as very low temperatures can slow down the reaction significantly.- Be careful during the extraction and washing steps to avoid loss of the organic layer. |
| Formation of significant amounts of dinitrated byproducts | - Reaction temperature is too high.- Excess of nitrating agent.- Prolonged reaction time. | - Strictly maintain the reaction temperature below 10 °C using an efficient ice bath.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of phenylacetic acid and its nitrated derivatives | - Hydrolysis of the ester group due to the presence of strong acid and water. | - Use anhydrous conditions as much as possible.- Minimize the reaction time.- During workup, neutralize the acid promptly with a base wash. |
| Difficulty in separating isomers | - Isomers have similar polarities. | - Use a long chromatography column and a solvent system with optimal polarity for separation. Gradient elution might be necessary.- Consider other purification techniques like fractional crystallization if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in the nitration of ethyl phenylacetate?
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in the reaction.
Q2: How can I control the regioselectivity of the nitration to favor the para-isomer?
A2: While the para-isomer is already the major product, its selectivity can be influenced by the reaction conditions. Using a bulkier nitrating agent or a different solvent system might slightly alter the ortho/para ratio. However, significant changes in regioselectivity are often difficult to achieve in this reaction.
Q3: What are the safety precautions I should take during this experiment?
A3: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Q4: Can I use other nitrating agents for this reaction?
A4: Yes, other nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate can be used. These reagents may offer different selectivity and reactivity profiles.
Q5: How can I confirm the identity and purity of the different isomers?
A5: The identity and purity of the isomers can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Logical Relationship of Byproduct Formation
Caption: Logical workflow of byproduct formation during the nitration of ethyl phenylacetate.
References
Technical Support Center: Optimizing Catalytic Hydrogenation of Ethyl 2-(2-nitrophenyl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the catalytic hydrogenation of "Ethyl 2-(2-nitrophenyl)acetate" to synthesize "Ethyl 2-(2-aminophenyl)acetate." This resource offers troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and optimized reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalysts for the reduction of the nitro group in this compound?
A1: The most frequently employed and highly effective catalyst for the hydrogenation of aromatic nitro compounds is palladium on carbon (Pd/C).[1][2] It is often the preferred choice for reducing both aromatic and aliphatic nitro groups to amines.[2] Another common and effective catalyst is Raney Nickel, which is particularly useful when chemoselectivity is a concern, such as in the presence of aromatic halides.[2]
Q2: What solvents are recommended for this hydrogenation reaction?
A2: A variety of organic solvents can be used, with protic solvents like ethanol and methanol generally accelerating the reaction rate.[3] Ethyl acetate is also a commonly used solvent.[4] Dichloromethane (DCM) can be a useful alternative due to its high solvent ability and lack of flammability, especially for substrates with limited solubility in other solvents.[5]
Q3: What are the typical reaction conditions (temperature and pressure) for this type of hydrogenation?
A3: The hydrogenation of nitroarenes can often be conducted under relatively mild conditions.[4] Temperatures can range from room temperature to about 80°C, and hydrogen pressure can be from atmospheric pressure (using a hydrogen balloon) up to several bars (e.g., 50-60 psi).[4]
Q4: Is the ethyl ester group in "this compound" susceptible to reduction during the hydrogenation of the nitro group?
A4: Under the typical conditions for nitro group reduction using catalysts like Pd/C, the ethyl ester group is generally stable and will not be reduced.[6][7] However, under more forcing conditions or with more powerful reducing agents, reduction of the ester can occur. For selective reduction of the nitro group, a system of sodium borohydride (NaBH4) with an iron(II) chloride (FeCl2) additive has been shown to be highly effective at preserving the ester functionality.[8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by periodically taking samples and analyzing them using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The reaction is considered complete when the starting material is no longer detectable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity/Poisoning: The catalyst may be old, deactivated, or poisoned by impurities (e.g., sulfur compounds).2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.3. Poor Catalyst Dispersion: The catalyst is not well-suspended in the reaction mixture, leading to a low active surface area.4. Product Inhibition: The resulting amine product can adsorb to the catalyst surface, blocking active sites.[6] | 1. Catalyst Management: Use a fresh batch of catalyst. Ensure all reagents and solvents are free of potential catalyst poisons.2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. For many nitroarene hydrogenations, pressures from atmospheric to 50 psi are effective.[4]3. Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended.4. Catalyst Loading: A modest increase in catalyst loading may be necessary. |
| Formation of Colored Byproducts | 1. Accumulation of Intermediates: Incomplete hydrogenation can lead to the buildup of hydroxylamine and nitroso intermediates, which can condense to form colored azo and azoxy compounds. | 1. Catalyst Choice: Nickel-based catalysts, such as Raney Nickel, can be more effective at preventing the accumulation of hydroxylamine intermediates.2. Optimize Reaction Time: Ensure the reaction is allowed to proceed to completion. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Starting Material: The substrate may not be fully dissolved in the chosen solvent.2. Inefficient Stirring: Inadequate agitation leads to poor contact between the substrate, catalyst, and hydrogen. | 1. Solvent Selection: Choose a solvent in which the "this compound" is highly soluble. A co-solvent system may be beneficial.2. Enhance Stirring: Increase the stirring speed to improve mass transfer. The hydrogenation proceeds faster as the reaction mixture is stirred faster.[3] |
| Safety Concerns (Fire/Explosion) | 1. Pyrophoric Catalyst: Pd/C can be pyrophoric, especially after exposure to hydrogen and when dry.[9]2. Flammable Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] | 1. Catalyst Handling: Always handle Pd/C in an inert atmosphere (e.g., nitrogen or argon).[10] Never add dry catalyst to a flammable solvent.[10] After the reaction, filter the catalyst while it is still wet and do not allow it to dry in the open.[10]2. Safe Hydrogen Use: Ensure the reaction setup is in a well-ventilated fume hood.[10] Purge the reaction vessel with an inert gas to remove all oxygen before introducing hydrogen.[10] |
Comparative Data on Reaction Conditions
The following table summarizes typical conditions for the catalytic hydrogenation of nitroarenes, which can be adapted for "this compound".
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol | Methanol | 60-70 | N/A (Ammonium formate as H-donor) | N/A | >80 |
| 2% Pd/C | p-nitrodiethyl aniline | Methanol | N/A | 0.5 - 3.0 | N/A | High |
| Mn-1 | Nitrobenzene | Toluene | 130 | 80 | 24 | up to 97 |
| Co@NC | Aromatic Nitro Compounds | N/A | 80 | 1 | 0.5 | High |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Balloon
This protocol provides a general procedure for the atmospheric pressure hydrogenation of "this compound".
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (in a balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite (for filtration)
-
Reaction flask (two-necked)
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel Preparation: Under an inert atmosphere (argon or nitrogen), carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the reaction flask.[10]
-
Solvent Addition: Add a sufficient amount of ethanol to create a slurry and ensure the catalyst is fully wetted.[10]
-
Substrate Addition: Dissolve the "this compound" in ethanol and add it to the reaction flask containing the catalyst slurry.
-
Inerting the System: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Introducing Hydrogen: Connect a balloon filled with hydrogen gas to the flask. Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask. For best results, it is recommended to repeat the evacuation and filling with hydrogen multiple times.[3]
-
Reaction: Begin vigorous stirring to ensure good mixing. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with the solvent at all times, as the catalyst can ignite if it dries.[10]
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude "Ethyl 2-(2-aminophenyl)acetate". The product can be further purified by column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the hydrogenation reaction.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. sarponggroup.com [sarponggroup.com]
Technical Support Center: Purification of Ethyl 2-(2-nitrophenyl)acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Ethyl 2-(2-nitrophenyl)acetate" by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of "this compound".
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution or poor resolution. | - Adjust Solvent Polarity: If the Rf value of the product is too high (> 0.4), decrease the polarity of the eluent (reduce the proportion of ethyl acetate in hexane). If the Rf is too low (< 0.2), increase the polarity (increase the proportion of ethyl acetate). - TLC Analysis: Perform a thorough TLC analysis with a range of hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system that provides good separation between the product and impurities. An ideal Rf for the product is between 0.2 and 0.4. |
| Column Overloading: Too much crude sample was loaded onto the column. | - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. | |
| Improper Column Packing: The silica gel bed is not uniform, leading to channeling. | - Repack the Column: Ensure the silica gel is packed evenly without air bubbles or cracks. The slurry packing method is generally preferred.[1] | |
| Product Elutes Too Quickly (High Rf) | Mobile Phase is Too Polar: The eluent has a high proportion of the more polar solvent (ethyl acetate). | - Decrease Eluent Polarity: Gradually decrease the percentage of ethyl acetate in the hexane/ethyl acetate mobile phase. |
| Product Does Not Elute or Elutes Very Slowly (Low Rf) | Mobile Phase is Not Polar Enough: The eluent has a high proportion of the non-polar solvent (hexane). | - Increase Eluent Polarity: Gradually increase the percentage of ethyl acetate in the mobile phase. If the product is still not eluting, consider a more polar solvent system, but be mindful of dissolving the silica gel with highly polar solvents like methanol. |
| Streaking or Tailing of Spots on TLC/Fractions | Compound Decomposition on Silica Gel: The compound may be unstable on the acidic surface of standard silica gel. | - Use Neutralized Silica Gel: Consider using silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Perform a Quick Filtration: Pass the crude material through a small plug of silica gel to see if decomposition occurs. |
| Sample is too Concentrated: The sample spotted on the TLC plate or loaded on the column is too concentrated. | - Dilute the Sample: Dilute the sample before spotting on the TLC plate or loading onto the column. | |
| No Product Detected in Fractions | Compound Decomposed on the Column: The product is unstable under the chromatography conditions. | - Check for Stability: Run a small-scale experiment to check the stability of the compound on silica gel. Spot the compound on a TLC plate and let it sit for the approximate duration of the column chromatography before eluting. |
| Product Eluted Undetected in the Solvent Front: The initial solvent system was too polar. | - Analyze Early Fractions: Concentrate and analyze the very first fractions collected. | |
| Fractions are Too Dilute: The product is present but at a concentration below the detection limit of the analytical method (e.g., TLC visualization). | - Concentrate Fractions: Combine and concentrate several fractions before TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of "this compound"?
A1: A common and effective starting point for the purification of "this compound" is a mixture of hexane and ethyl acetate. A ratio of 90:10 (hexane:ethyl acetate) is a frequently cited starting point. It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) prior to running the column to achieve an optimal Rf value for the product, ideally between 0.2 and 0.4.
Q2: How can I determine the optimal solvent system using TLC?
A2: To find the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in a series of chambers containing different ratios of hexane to ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20). The ideal system will show a clear separation between your desired product spot and any impurities, with the product having an Rf value between 0.2 and 0.4. This range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation.
Q3: What are the likely impurities I need to separate from "this compound"?
A3: The impurities will depend on the synthetic route used to prepare the compound.
-
From Fischer Esterification of 2-(2-nitrophenyl)acetic acid: The primary impurity is likely the unreacted starting material, 2-(2-nitrophenyl)acetic acid . This impurity is significantly more polar than the ester product and should be easily separated by column chromatography.
-
From Nitration of Ethyl Phenylacetate: The main impurities are likely to be regioisomers, such as ethyl 2-(4-nitrophenyl)acetate and potentially some dinitro-products. Separating these isomers can be more challenging due to their similar polarities.
Q4: My product and a key impurity have very similar Rf values. How can I improve the separation?
A4: If you are facing co-elution of compounds with similar polarities, consider the following strategies:
-
Fine-tune the Solvent System: Make very small, incremental changes to the solvent ratio (e.g., from 90:10 to 92:8 hexane:ethyl acetate).
-
Use a Different Solvent System: Sometimes, changing one of the solvents can alter the selectivity of the separation. For example, you could try a system of dichloromethane/hexane or toluene/ethyl acetate.
-
Employ Gradient Elution: Start with a less polar solvent system to elute the less polar impurities and then gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities on the column.
-
Ensure Proper Column Packing and Loading: A well-packed column with a concentrated band of loaded sample is critical for achieving good resolution.
Q5: I see a yellow band moving down the column. Is this my product?
A5: "this compound" is typically a yellow oil. Therefore, a yellow band is likely to be your product. However, you should always confirm the identity of the contents of each fraction by a secondary method, such as TLC, to ensure you are collecting the correct compound.
Experimental Protocol: Column Chromatography of "this compound"
This protocol provides a general procedure for the purification of "this compound" using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a non-polar solvent like hexane.
-
Stir gently to create a uniform slurry. The amount of silica gel should be 30-100 times the weight of the crude product.
2. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance when adding the sample and eluent.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column should never be allowed to run dry. [1]
3. Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of the chosen eluent (e.g., 90:10 hexane:ethyl acetate) or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
For less soluble samples, use the "dry loading" method: dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or an inert gas source) to achieve a steady flow rate.
-
Collect the eluting solvent in small, numbered fractions (e.g., in test tubes or vials).
5. Analysis of Fractions:
-
Monitor the composition of the collected fractions by TLC.
-
Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard of the product.
-
Visualize the TLC plate (e.g., under UV light) to identify the fractions containing the pure product.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure "this compound".
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as a yellow oil.
Data Presentation
Table 1: Estimated Rf Values of "this compound" and Potential Impurities in Hexane:Ethyl Acetate Systems.
| Compound | 95:5 (Hexane:Ethyl Acetate) | 90:10 (Hexane:Ethyl Acetate) | 80:20 (Hexane:Ethyl Acetate) |
| This compound | ~ 0.25 | ~ 0.40 | ~ 0.60 |
| 2-(2-nitrophenyl)acetic acid | < 0.05 | ~ 0.10 | ~ 0.25 |
| Ethyl 2-(4-nitrophenyl)acetate | ~ 0.20 | ~ 0.35 | ~ 0.55 |
Note: These Rf values are estimates based on the principles of chromatography and data for structurally similar compounds. Actual values may vary depending on the specific conditions (e.g., silica gel activity, temperature, chamber saturation).
Visualization
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the column chromatography purification of "this compound".
References
Preventing side reactions during the reduction of the nitro group
Welcome to the technical support center for nitro group reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of selectively reducing a nitro group to a primary amine while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of a nitro group?
A1: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1] The most common side reactions arise from the accumulation and subsequent reaction of these intermediates. Key side products include nitroso and hydroxylamine species.[2][3] Under certain conditions, particularly basic media, these intermediates can condense to form azoxy, azo, and hydrazo compounds.[3][4] Over-reduction of other functional groups on the substrate is also a significant challenge.
Q2: How can I improve the selectivity of my nitro group reduction to favor the desired amine?
A2: Improving selectivity involves carefully controlling reaction conditions and choosing the appropriate reducing agent for your specific substrate.[5] Key factors to consider are:
-
Reagent Choice: Different reagents exhibit different chemoselectivity. For example, SnCl₂ is known for its mildness and selectivity for nitro groups over carbonyls.[6][7]
-
Catalyst Activity: For catalytic hydrogenations, ensure the catalyst is fresh and active. Catalyst poisoning can halt the reaction at intermediate stages.[5]
-
Stoichiometry: Using a sufficient excess of the reducing agent can help drive the reaction to completion, minimizing the accumulation of intermediates.[5]
-
Temperature Control: Many nitro reductions are highly exothermic.[8] Localized overheating can promote the formation of condensation byproducts like azoxy compounds.[5]
-
pH Control: The reaction pH can significantly influence the reaction pathway. Acidic conditions, often used with metals like Fe, Sn, or Zn, generally favor the formation of the amine.[9][10]
Q3: My starting material contains other reducible functional groups. How do I choose a method to selectively reduce only the nitro group?
A3: Chemoselectivity is a primary challenge when other reducible groups are present. The choice of reducing agent is critical. Catalytic hydrogenation with Pd/C is highly efficient but can also reduce alkenes, alkynes, and some carbonyls, and can cause dehalogenation.[6][7] For substrates with halogens, Raney nickel is often a safer alternative to Pd/C.[6] Metal/acid systems like Fe/HCl or SnCl₂/HCl are often highly chemoselective for the nitro group.[5][7] A decision-making workflow for reagent selection is provided in the troubleshooting section.
Troubleshooting Guides
Problem 1: My reaction is slow or incomplete.
Answer: Incomplete reduction is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent/Catalyst Inactivity:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can lose activity due to improper storage or poisoning by contaminants (e.g., sulfur compounds). Use a fresh batch of catalyst or increase the catalyst loading.[5] Ensure the hydrogen pressure is adequate; higher pressures may be needed for difficult substrates.[5]
-
Metal/Acid Reductions (e.g., Fe/HCl, Zn/AcOH): The surface area and purity of the metal are crucial. Use finely powdered metal and consider activation if necessary.[5] The acid concentration is also critical for the reaction rate.[5]
-
Other Reagents: Reagents like sodium dithionite can decompose over time. Always use fresh, high-quality reagents.[5]
-
-
Poor Solubility: The starting material must be sufficiently soluble in the reaction solvent. If solubility is low, the reaction rate will be severely limited.[5] Consider alternative solvents or co-solvent systems (e.g., EtOH/water, THF).[5]
-
Insufficient Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[5] Monitor the reaction closely, as higher temperatures can also increase the formation of side products.[5]
Problem 2: I am observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds.
Answer: The formation of these side products indicates that the reduction is stalling at intermediate stages or that intermediates are reacting with each other. The key is to ensure the reaction proceeds fully to the six-electron reduction product (the amine).
-
Optimize Reaction Conditions:
-
Temperature: As nitro reductions are often exothermic, uncontrolled temperature increases can favor the condensation of nitroso and hydroxylamine intermediates to form azoxy compounds.[5] Ensure adequate cooling and stirring.
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of your reducing agent to push the reaction past the intermediate stages and to completion.[5]
-
-
Consider the Reaction Pathway: The diagram below illustrates the stepwise reduction of a nitro group. The formation of azoxy and azo compounds typically occurs through the condensation of the nitroso and hydroxylamine intermediates.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 9. grokipedia.com [grokipedia.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Oxindole from Ethyl 2-(2-nitrophenyl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-oxindole (a lactam) from ethyl 2-(2-nitrophenyl)acetate. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you overcome low yields and other common issues.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the reductive cyclization of this compound to 2-oxindole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-oxindole from this compound?
The synthesis involves a reductive cyclization. The nitro group of this compound is reduced to an amine, which then undergoes an intramolecular cyclization to form the lactam, 2-oxindole.[1]
Q2: What are the most common methods for the reduction of the nitro group in this synthesis?
The most common methods include:
-
Catalytic Hydrogenation: Typically using Palladium on carbon (Pd/C) and a hydrogen source.[2]
-
Metal-mediated Reduction: Using reagents like iron powder with an acid source (e.g., ammonium chloride or acetic acid) or stannous chloride (SnCl₂).[3]
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reduction: The nitro group reduction may be incomplete, leading to the presence of starting material or intermediates like hydroxylamines.
-
Side Reactions: Undesired side reactions, such as the formation of byproducts or degradation of the starting material or product, can lower the yield.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, pressure (for hydrogenation), and reaction time can significantly impact the yield.
-
Catalyst Inactivity: In catalytic hydrogenation, the catalyst may be poisoned or deactivated.[4]
-
Difficult Work-up and Product Isolation: Issues with removing byproducts or purifying the final product can lead to apparent low yields.
Troubleshooting Specific Issues
| Problem | Potential Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains) | Catalytic Hydrogenation: Inactive catalyst (poisoned by sulfur or other impurities), insufficient hydrogen pressure, or inadequate stirring.[4] | Use fresh, high-quality catalyst. Ensure the starting material and solvent are pure. Increase hydrogen pressure and ensure vigorous stirring. |
| Metal Reduction (Fe, SnCl₂): Insufficient amount of reducing agent, or deactivation of the metal surface. | Use a sufficient excess of the metal reducing agent. Activate the metal surface if necessary (e.g., by washing with dilute acid). | |
| Formation of multiple spots on TLC, with some potentially being colored | Incomplete reduction leading to intermediates such as nitroso or hydroxylamine species. | Increase reaction time or temperature (with caution). Ensure a sufficient amount of reducing agent is used. |
| Difficulty in isolating the product during work-up | Using Iron Powder: Formation of iron hydroxides that can complicate extraction.[3] | After the reaction, acidify the mixture to dissolve iron salts, filter off any solids, then basify the filtrate to precipitate the product or to allow for extraction. Filtering the reaction mixture through a pad of Celite® can also help remove fine iron particles.[3] |
| Using Stannous Chloride: Formation of tin salts that can be difficult to remove. | A basic work-up is typically required to precipitate tin hydroxides, which can then be filtered off. | |
| Product appears to be degrading | The oxindole product may be unstable under harsh acidic or basic conditions, or at elevated temperatures for prolonged periods. | Use milder reaction conditions and perform the work-up at lower temperatures if possible. Minimize the time the product is exposed to harsh conditions. |
Quantitative Data Summary
The yield of 2-oxindole is highly dependent on the chosen method and reaction conditions. Below is a summary of expected yields based on different reductive cyclization methods.
| Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield Range | Notes |
| H₂, Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate | Room Temperature - 50°C | 70-95% | Yield can be affected by hydrogen pressure and catalyst quality.[2][4] |
| Iron Powder / NH₄Cl | Ethanol/Water | Reflux | 60-85% | A cost-effective and environmentally friendly option. Work-up can be challenging due to iron salts.[3] |
| Stannous Chloride (SnCl₂)·2H₂O | Ethanol | Reflux | 65-90% | Generally provides good yields but generates tin waste. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Preparation: In a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 mol% of Pd/C catalyst to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50°C).[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-oxindole, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the excess iron.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification can be achieved by recrystallization or column chromatography.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)·2H₂O
-
Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully add a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Isolation: Filter the mixture to remove the tin salts. The filtrate can be extracted with ethyl acetate. The combined organic extracts are then washed, dried, and concentrated to yield the crude 2-oxindole.
Visualizations
Caption: Reaction pathway for the synthesis of 2-oxindole.
Caption: A logical troubleshooting guide for low yield issues.
References
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Ethyl 2-(2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the catalytic hydrogenation of Ethyl 2-(2-nitrophenyl)acetate to its corresponding aniline, a critical transformation in pharmaceutical and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound has stalled or is proceeding very slowly. What are the likely causes?
A stalled or sluggish reaction is a common issue, often pointing towards catalyst deactivation. The primary reasons include:
-
Catalyst Poisoning: This is the most frequent cause. Trace impurities in the starting material, solvent, or hydrogen gas can adsorb to the catalyst's active sites, rendering it inactive. Common poisons for catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel include sulfur and nitrogen compounds.[1]
-
Insufficient Catalyst Activity: The catalyst may be old, have been stored improperly, or may not have been activated correctly (especially for Raney® Nickel).
-
Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen, the substrate, and the catalyst surface, thereby slowing down the reaction rate.[1]
-
Product Inhibition: The amine product, Ethyl 2-(2-aminophenyl)acetate, can sometimes adsorb onto the catalyst surface, competing with the starting material and inhibiting further reaction.[1]
Q2: What are the most common catalyst poisons I should be aware of in this specific hydrogenation?
For the hydrogenation of nitroarenes using common catalysts like Pd/C and Raney® Nickel, be vigilant for the following classes of poisons:
-
Sulfur Compounds: Thiols, thioethers, thiophenes, and even sulfates are potent poisons for both palladium and nickel catalysts.[1] They can originate from the starting materials or solvents.
-
Nitrogen Compounds: Certain nitrogen-containing functional groups, other than the nitro group being reduced, can act as inhibitors. The resulting amine product can also cause product inhibition.[1]
-
Halides: If present in the starting material or as impurities, halide ions can poison the catalyst.
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas, CO can strongly adsorb onto the catalyst's active sites.
-
Heavy Metals: Traces of other metals can also lead to deactivation.
Q3: How can I determine if my catalyst is poisoned?
Several signs can indicate catalyst poisoning:
-
A significant and unexpected decrease in the rate of hydrogen uptake.
-
The reaction stops before the starting material is fully consumed, as monitored by TLC, GC, or HPLC.
-
The need to increase temperature or pressure to achieve a reasonable reaction rate.
-
The formation of side products, such as hydroxylamines or azo compounds, which can arise from incomplete hydrogenation.[1]
Q4: Can a poisoned catalyst be regenerated?
In many cases, yes. The success of regeneration depends on the nature of the poison and the catalyst. For instance, sulfur-poisoned palladium catalysts can sometimes be regenerated through oxidative treatments.[2][3] Raney® Nickel catalysts that have been deactivated by adsorbed organic species can often be regenerated by washing with a suitable solvent or by treatment with an aqueous base.[4][5]
Troubleshooting Guides
Issue 1: Slow or Stalled Reaction
This is the most common problem and the following workflow can help diagnose and resolve the issue.
References
Technical Support Center: Ethyl 2-(2-nitrophenyl)acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving "Ethyl 2-(2-nitrophenyl)acetate". It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up, presented in a question-and-answer format.
Issue 1: Emulsion Formation During Extraction
-
Question: I'm seeing a thick, milky layer between the organic and aqueous phases during my liquid-liquid extraction, and the layers won't separate. What should I do?
-
Answer: Emulsion formation is a common issue, often caused by the presence of acidic or basic residues, or fine particulate matter.
-
Solution 1: Brine Wash. Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.[1]
-
Solution 2: Gentle Agitation. Instead of vigorous shaking, gently rock or swirl the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.
-
Solution 3: Filtration. If the emulsion is caused by a fine precipitate, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.[2]
-
Solution 4: Time and Patience. Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes lead to layer separation.
-
Issue 2: Product "Oils Out" Instead of Crystallizing
-
Question: During recrystallization, my product separated as an oily liquid instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.[3]
-
Troubleshooting Steps:
-
Re-dissolve: Heat the solution to re-dissolve the oil.[3]
-
Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation level.[3]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath.[3]
-
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[3]
-
-
Issue 3: Low or No Product Yield After Work-up
-
Question: After completing the extraction and solvent evaporation, I have a very low yield, or I can't find my product at all. What are the possible causes?
-
Answer: Loss of product during work-up can happen at several stages.
-
Possible Causes & Solutions:
-
Product is in the aqueous layer: Your product may have some water solubility, especially if the organic solvent used for extraction is not polar enough.[4][5] Check the aqueous layer by performing a back-extraction with a different, more polar organic solvent.
-
Incomplete reaction: The reaction may not have gone to completion. Always monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before starting the work-up.[1]
-
Hydrolysis: If the work-up conditions are too acidic or basic, the ester group of your product may have hydrolyzed back to the carboxylic acid. The ortho-nitro group can influence the rate of hydrolysis.[6] The resulting carboxylic acid would likely be extracted into a basic aqueous wash. You can test this by acidifying the basic aqueous washes to see if a precipitate forms.
-
Product is volatile: If your product is volatile, it may have been lost during solvent removal on the rotary evaporator.[4] Check the solvent collected in the rotovap's receiving flask.
-
-
Issue 4: Persistent Color in the Organic Layer
-
Question: My organic layer has a persistent yellow or orange color, even after several aqueous washes. What is causing this and how do I remove it?
-
Answer: The color is likely due to nitrated byproducts or residual reagents.
-
Solution: Washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate can help remove colored impurities arising from excess nitrating agents or other colored species.[4] If the color persists, purification by column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for this compound?
Two primary synthetic routes are Fischer Esterification of 2-(2-nitrophenyl)acetic acid with ethanol and the electrophilic nitration of ethyl phenylacetate.[6] Both methods have a high theoretical atom economy as the main byproduct is water.[6]
Q2: What is a standard work-up protocol following a Fischer Esterification synthesis?
A typical procedure involves neutralizing the acid catalyst, followed by extraction and purification.
Experimental Protocol: Fischer Esterification Work-up
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If a large excess of ethanol was used as the solvent, remove most of it under reduced pressure using a rotary evaporator.
-
Dilution: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[5]
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid catalyst (e.g., H₂SO₄). Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure.[2]
-
Aqueous Washes: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining water-soluble impurities and to aid in layer separation.[1]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3]
Q3: What are the key physical and chemical properties of this compound?
The properties of the target compound are essential for its handling, storage, and characterization.
| Property | Value | Reference |
| CAS Number | 31912-02-4 | [7] |
| Molecular Formula | C₁₀H₁₁NO₄ | [7] |
| Molecular Weight | 209.201 g/mol | [7] |
| Purity (Typical) | >95% | [7] |
| Storage | 2-8 °C | [7] |
Q4: How can I effectively remove water formed during the esterification reaction to improve yield?
Driving the equilibrium towards the product is crucial for Fischer esterification.[8][9]
-
Excess Alcohol: Using a large excess of the alcohol reactant shifts the equilibrium towards the ester product.[10]
-
Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, driving the reaction to completion.[9]
-
Drying Agents: Adding a drying agent like molecular sieves directly to the reaction mixture can sequester the water byproduct.[9]
Visual Guides
dot
Caption: A typical experimental workflow for the work-up and purification process.
dot
Caption: A decision-making diagram for troubleshooting common work-up problems.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. This compound|Research Chemical [benchchem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 2-(2-nitrophenyl)acetate and a Related Isomer
This guide provides a comprehensive comparison of the ¹H NMR spectrum of ethyl 2-(2-nitrophenyl)acetate with its isomer, ethyl 4-nitrophenylacetate, and the unsubstituted parent compound, ethyl phenylacetate. This analysis is crucial for researchers and professionals in drug development and organic synthesis for the structural elucidation and purity assessment of these compounds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral data for this compound and its related compounds. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Ar-H (ortho to NO₂) | 8.09 | dd | 8.2, 1.3 | 1H |
| Ar-H | 7.62 | td | 7.7, 1.3 | 1H | |
| Ar-H | 7.48 | t | 7.9 | 1H | |
| Ar-H (ortho to CH₂) | 7.35 | d | 7.7 | 1H | |
| -O-CH₂ -CH₃ | 4.22 | q | 7.1 | 2H | |
| -CH₂ -Ar | 4.10 | s | - | 2H | |
| -O-CH₂-CH₃ | 1.28 | t | 7.1 | 3H | |
| Ethyl phenylacetate | Ar-H | 7.38 - 7.25 | m | - | 5H |
| -O-CH₂ -CH₃ | 4.14 | q | 7.1 | 2H | |
| -CH₂ -Ar | 3.60 | s | - | 2H | |
| -O-CH₂-CH₃ | 1.24 | t | 7.1 | 3H | |
| Ethyl 4-nitrophenylacetate | Ar-H (ortho to NO₂) | 8.18 | d | 8.8 | 2H |
| Ar-H (ortho to CH₂) | 7.45 | d | 8.8 | 2H | |
| -O-CH₂ -CH₃ | 4.19 | q | 7.1 | 2H | |
| -CH₂ -Ar | 3.71 | s | - | 2H | |
| -O-CH₂-CH₃ | 1.27 | t | 7.1 | 3H |
Experimental Protocol
The ¹H NMR spectra were obtained using a standard protocol for small organic molecules.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 8000 Hz
Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Structural and Spectral Visualization
The following diagram illustrates the molecular structure of this compound, with the different proton environments color-coded to correspond with their signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton environments.
Analysis and Interpretation
The ¹H NMR spectrum of This compound displays characteristic signals that are well-resolved and consistent with its structure. The aromatic region (7.3-8.1 ppm) shows four distinct signals for the four protons on the substituted phenyl ring. The downfield shift of the proton at 8.09 ppm is attributed to the strong electron-withdrawing effect of the adjacent nitro group. The methylene protons of the ethyl group (-O-CH₂ -CH₃) appear as a quartet at 4.22 ppm due to coupling with the adjacent methyl protons. The benzylic methylene protons (-CH₂ -Ar) appear as a singlet at 4.10 ppm, indicating no adjacent protons. The methyl protons of the ethyl group (-O-CH₂-CH₃ ) resonate as a triplet at 1.28 ppm.
In comparison, the ¹H NMR spectrum of ethyl phenylacetate shows a multiplet in the aromatic region (7.25-7.38 ppm) integrating to five protons, as expected for an unsubstituted phenyl ring. The chemical shifts of the ethyl ester protons are similar to those in the nitrated analogue, though the benzylic methylene protons are shifted slightly upfield to 3.60 ppm due to the absence of the electron-withdrawing nitro group.
For ethyl 4-nitrophenylacetate , the para-substitution results in a more symmetrical pattern in the aromatic region, with two doublets at 8.18 and 7.45 ppm, each integrating to two protons. The downfield shift of the doublet at 8.18 ppm is again due to the deshielding effect of the nitro group. The chemical shifts of the ethyl ester and benzylic methylene protons are comparable to the 2-nitro isomer.
This comparative analysis demonstrates how the position of the nitro substituent on the phenyl ring significantly influences the chemical shifts and splitting patterns of the aromatic protons, providing a clear method for distinguishing between these isomers. The characteristic signals of the ethyl acetate moiety remain relatively consistent across all three compounds.
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to Ethyl 2-(2-nitrophenyl)acetate
For researchers, scientists, and drug development professionals engaged in the synthesis of indole-based compounds, the selection of an appropriate synthetic route is paramount to achieving desired outcomes in terms of yield, purity, and scalability. While the Reissert indole synthesis and related methods utilizing precursors like ethyl 2-(2-nitrophenyl)acetate offer a reliable pathway, a diverse array of alternative reagents and named reactions provide distinct advantages in accessing a wide range of substituted indoles. This guide presents an objective comparison of the performance of key alternative methods for indole synthesis, supported by experimental data and detailed protocols.
The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern on the indole core, and the tolerance of functional groups to the reaction conditions. Classical methods such as the Fischer, Bischler-Möhlau, and Madelung syntheses remain staples in the organic chemist's toolbox, while modern transition-metal-catalyzed approaches offer enhanced efficiency and broader substrate scope.
Comparative Performance of Indole Synthesis Methods
The following table summarizes quantitative data for several prominent indole synthesis methodologies, providing a direct comparison of their starting materials, reaction conditions, and yields for the synthesis of representative indole products.
| Synthesis Method | Starting Materials | Catalyst / Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None (excess aniline) | None (neat) | Reflux | Not Specified | Historically low |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol, then Acetic Acid | Condensation at RT, Cyclization varies | Multistep | Moderate to Good |
| Leimgruber-Batcho Synthesis | 4-Chloro-2-nitrotoluene, DMF-DMA | Raney Nickel, Hydrazine | DMF | 10 (one-pot) | Not Specified | 92 |
| Madelung Synthesis | N-Acetyl-o-toluidine | Sodium amide (NaNH₂) | Mineral oil | 240-260 | 0.5 | 80-83 |
| Bartoli Indole Synthesis | o-Nitrotoluene, Vinylmagnesium bromide | Grignard reagent | Tetrahydrofuran (THF) | -40 | 1 | Moderate |
| Palladium-Catalyzed Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | Reflux | 24 | 69-78 |
Logical Workflow of Indole Synthesis Strategies
The selection of an appropriate indole synthesis method can be guided by the nature of the available starting materials and the desired final product. The following diagram illustrates the logical relationships and classification of the primary indole synthesis strategies.
A Comparative Guide to the Hydrolysis of Ethyl 2-(2-nitrophenyl)acetate: Mechanistic Insights and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hydrolysis of Ethyl 2-(2-nitrophenyl)acetate and its analogs, offering a comparative look at different catalytic mechanisms. By presenting key experimental data, detailed protocols, and mechanistic visualizations, this document serves as a valuable resource for understanding the factors governing the stability and reactivity of this class of compounds, which is crucial in the fields of medicinal chemistry and drug delivery.
Performance Comparison: Uncatalyzed, Base-Catalyzed, and Enzyme-Catalyzed Hydrolysis
The hydrolysis of nitrophenyl esters can proceed through various pathways, including spontaneous (uncatalyzed) hydrolysis, catalysis by acids or bases, and enzymatic catalysis. The rate and mechanism are significantly influenced by the substitution pattern on the phenyl ring and the nature of the acyl group.
Quantitative Data Summary
The following tables summarize the kinetic data for the hydrolysis of o-nitrophenyl acetate derivatives, which serve as close analogs for this compound. The data highlights the profound impact of the catalyst and the position of the nitro group on the rate of hydrolysis.
Table 1: Rate Constants for the Hydrolysis of α-Substituted o-Nitrophenyl Acetate Esters [1]
| α-Substituent (X) in X-CH₂-COO-o-NP | Spontaneous Hydrolysis (kH₂O, s⁻¹) | Hydroxide-Ion Catalyzed Hydrolysis (kOH⁻, M⁻¹s⁻¹) |
| CH₃CH₂- (Ethyl) | 1.6 x 10⁻⁸ | 1.1 x 10¹ |
| CH₃- (Methyl) | 2.0 x 10⁻⁸ | 1.5 x 10¹ |
| PhCH₂- (Benzyl) | 1.1 x 10⁻⁸ | 8.0 |
| BrCH₂- | 2.5 x 10⁻⁷ | 1.3 x 10² |
| ClCH₂- | 2.2 x 10⁻⁷ | 1.2 x 10² |
Data obtained in aqueous solution at 30°C, ionic strength = 1.0.[1]
Table 2: Comparison of Hydrolysis of p-Nitrophenyl Acetate (PNPA) under Different Catalytic Conditions
| Catalytic Condition | Catalyst | Rate Constant (k) | pH | Temperature (°C) |
| Acid-Catalyzed | H₃O⁺ | ~1.5 x 10⁻⁵ min⁻¹ (k_obs) | 2 | 25-45 |
| Base-Catalyzed | OH⁻ | ~2.85 x 10⁻¹ min⁻¹ (k_obs) | 11 | 25-45 |
| Enzyme-Catalyzed | Honey Bee Esterases | K_m = 2.27 x 10⁻⁵ M, V_max = 2.48 x 10⁻⁸ mol/s per mg protein | - | - |
Note: The data for acid and base catalysis of PNPA shows a characteristic U-shaped pH-rate profile.[2] Enzymatic data provides Michaelis-Menten parameters.
Mechanistic Pathways and Visualizations
The hydrolysis of this compound can proceed through several distinct mechanisms, each with a unique transition state and dependency on reaction conditions.
Base-Catalyzed Hydrolysis (B_AC2 Mechanism)
Under basic conditions, the hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (B_AC2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the o-nitrophenoxide leaving group to form the carboxylate and o-nitrophenol.
Caption: Base-catalyzed hydrolysis of an o-nitrophenyl ester via a tetrahedral intermediate.
Acid-Catalyzed Hydrolysis (A_AC2 Mechanism)
In acidic media, the hydrolysis proceeds via a specific acid-catalyzed acyl-oxygen cleavage (A_AC2) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of o-nitrophenol, the carboxylic acid is formed.
Caption: Acid-catalyzed hydrolysis mechanism involving protonation of the ester.
Intramolecular Catalysis
The ortho-nitro group in this compound can potentially participate in intramolecular catalysis, although this is more commonly observed with groups capable of acting as general bases or nucleophiles. However, the electron-withdrawing nature of the nitro group significantly influences the reactivity of the ester. In some cases, ortho-substituents can provide anchimeric assistance, stabilizing the transition state and accelerating the reaction rate.
References
A Comparative Guide to the Characterization of Intermediates in the Leimgruber-Batcho Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives, the Leimgruber-Batcho synthesis offers a versatile and efficient alternative to other classical methods. A key to optimizing this synthesis lies in the effective characterization of its enamine intermediates. This guide provides a comparative analysis of the characterization of these intermediates, supported by experimental data and detailed methodologies.
The Leimgruber-Batcho indole synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). This intermediate is then reductively cyclized to the desired indole.[1][2] The enamine intermediates, typically β-dialkylamino-2-nitrostyrenes, are often intensely colored, a characteristic attributed to their "push-pull" electronic structure, with the electron-donating amino group conjugated to the electron-withdrawing nitro group.[2]
Performance Comparison: Formation of Enamine Intermediates
The efficiency of the first step, the formation of the enamine intermediate, is crucial for the overall success of the Leimgruber-Batcho synthesis. The following table summarizes the yields of various substituted β-dimethylamino-2-nitrostyrene intermediates prepared using microwave-assisted synthesis, highlighting the influence of different substituents on the reaction outcome.
| Entry | Starting o-Nitrotoluene | Enamine Intermediate | Yield (%) |
| 1 | o-Nitrotoluene | trans-β-Dimethylamino-2-nitrostyrene | 98 |
| 2 | 4-Methoxy-2-nitrotoluene | trans-4-Methoxy-β-dimethylamino-2-nitrostyrene | 92 |
| 3 | 4-Cyano-2-nitrotoluene | trans-4-Cyano-β-dimethylamino-2-nitrostyrene | 90 |
| 4 | 5-Methoxy-2-nitrotoluene | trans-5-Methoxy-β-dimethylamino-2-nitrostyrene | 82 |
| 5 | 4-Chloro-2-nitrotoluene | trans-4-Chloro-β-dimethylamino-2-nitrostyrene | 83 |
| 6 | 5-Fluoro-2-nitrotoluene | trans-5-Fluoro-β-dimethylamino-2-nitrostyrene | 70 |
| 7 | 5-Trifluoromethyl-2-nitrotoluene | trans-5-Trifluoromethyl-β-dimethylamino-2-nitrostyrene | 95 |
| 8 | 2,4-Dinitrotoluene | trans-β-Dimethylamino-2,4-dinitrostyrene | 85 |
Data sourced from "Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines".[1]
Characterization of Enamine Intermediates: Spectroscopic Data
The definitive identification of the enamine intermediates relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
trans-β-Dimethylamino-2-nitrostyrene
This parent enamine intermediate serves as a benchmark for characterization.
| Spectroscopic Data | |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.75 (2H, m, H-4 and H-6), 7.05 (1H, t, J 8 Hz, H-5), 6.87 (1H, d, J 14 Hz, ArCHCHNMe₂), 5.83 (1H, d, J 14 Hz, ArCHCHNMe₂), 2.80 (6H, s, NMe₂)[1] |
| ¹³C NMR | (100 MHz, CDCl₃) δ 145.2 (ArCHCHNMe₂), 135.7 (C-2), 132.4 (C-6), 131.4 (C-1), 126.5 (C-4), 123.8 (C-3), 118.9 (C-5), 98.6 (ArCHCHNMe₂), 40.7 (NMe₂)[1] |
| IR (neat) | ν (cm⁻¹) 3400, 1620, 1594, 1505, 1094, 941, 777, 738[1] |
| MS (EI) | m/z 192.08929 (M⁺), 119, 68.9[1] |
Spectroscopic data for other substituted enamines can be found in the supporting information of the cited literature.[1]
Comparison with Intermediates from Alternative Indole Syntheses
While the Leimgruber-Batcho synthesis proceeds through a stable enamine intermediate, other classical indole syntheses involve different key intermediates.
-
Fischer Indole Synthesis: This method proceeds via a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement. The characterization of the phenylhydrazone is a critical control point.
-
Madelung Synthesis: This synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures. The direct intermediate leading to the indole is often a transient species and not typically isolated.
-
Reissert Synthesis: The Reissert synthesis involves the formation of an intermediate o-nitrophenylpyruvic acid from the condensation of o-nitrotoluene and diethyl oxalate. This intermediate is then reduced and cyclized.
The isolable and characterizable nature of the enamine intermediate in the Leimgruber-Batcho synthesis provides a distinct advantage for reaction monitoring and optimization compared to syntheses with more transient intermediates.
Experimental Protocols
General Procedure for the Synthesis of β-Dimethylamino-2-nitrostyrene Intermediates (Microwave-Assisted)
A solution of the substituted o-nitrotoluene (1 mmol) and N,N-dimethylformamide dimethyl acetal (3 mmol) in DMF (2 mL) is subjected to microwave irradiation at 180 °C for a specified time (typically 10-60 minutes). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired enamine intermediate.[1]
Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples of the oily enamine intermediates can be analyzed as a thin film between NaCl or KBr plates.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source to confirm the molecular weight and fragmentation pattern of the enamine intermediates.
Visualizing the Leimgruber-Batcho Synthesis
The following diagrams illustrate the reaction pathway and a general experimental workflow for the characterization of the enamine intermediates.
Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.
Caption: Experimental workflow for intermediate characterization.
References
A Comparative Analysis of Reducing Agents for the Nitro Group in Ethyl 2-(2-nitrophenyl)acetate
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, crucial for the preparation of anilines which are key intermediates in the pharmaceutical, dye, and agrochemical industries. The choice of reducing agent is paramount, directly influencing reaction efficiency, chemoselectivity, and compatibility with other functional groups. This guide presents an objective comparison of common reducing agents for the conversion of Ethyl 2-(2-nitrophenyl)acetate to its corresponding aniline, Ethyl 2-(2-aminophenyl)acetate, supported by experimental data and detailed protocols.
The presence of an ester functional group in the target molecule requires a reducing agent that chemoselectively reduces the nitro group while leaving the ester intact. This study focuses on reagents known for such selectivity.
Data Presentation: Performance of Common Reducing Agents
The following table summarizes the performance of various widely used methods for the reduction of aromatic nitro groups, with a focus on their compatibility with ester functionalities. The data is compiled from established chemical literature and represents typical outcomes for substrates similar to this compound.
| Reducing Agent/System | Typical Reaction Conditions | Typical Yield (%) | Chemoselectivity & Remarks |
| Catalytic Hydrogenation | H₂ (balloon or pressure), Pd/C (5-10 mol%), Ethanol or Ethyl Acetate, Room Temp, 2-16 h | >95% | Excellent yield and clean reaction. Palladium on carbon (Pd/C) is highly effective.[1] Care must be taken as the reaction can be exothermic. Raney Nickel is an alternative, especially if dehalogenation is a concern for other substrates.[1] |
| Iron in Acidic Medium | Fe powder, Acetic Acid (AcOH), Ethanol (EtOH), Reflux, 1-3 h | 85-95% | A classic, cost-effective, and reliable method.[2] The Fe/AcOH system is mild and generally does not affect ester groups.[3][4] The workup involves filtering the iron salts and neutralization.[5] |
| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol (EtOH), Reflux, 1-3 h | 80-90% | Stannous chloride is a mild reducing agent that provides good yields and is highly selective for the nitro group in the presence of esters, ketones, and nitriles.[1][3][6] The reaction is often carried out in ethanol under reflux.[7] |
| Sodium Dithionite | Na₂S₂O₄, Water/Ethanol or Water/DMF, Room Temp to 70°C, 1-6 h | 75-90% | A metal-free alternative valued for its mild conditions and high chemoselectivity.[8][9] It can selectively reduce a nitro group in the presence of esters, aldehydes, and ketones.[8] The reaction is typically performed in an aqueous or semi-aqueous medium.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized procedures and may require optimization for specific scales or equipment.
Catalytic Hydrogenation using H₂/Pd-C
This protocol outlines a standard procedure for the reduction of a nitroarene using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel (e.g., a round-bottom flask or a Parr shaker vessel), add the 10% Pd/C catalyst (5-10 mol% relative to the substrate) under an inert atmosphere.
-
Add the solvent (e.g., Ethanol) to wet the catalyst. Caution: Never add a dry, potentially pyrophoric catalyst to a flammable solvent in the presence of air.[10]
-
Dissolve the this compound in the solvent and add it to the reaction vessel.
-
Seal the vessel, evacuate the air, and replace it with the inert gas. Repeat this cycle 2-3 times.
-
Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or pressurizing the vessel).
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst on the filter pad to dry; keep it wet.[10]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Reduction with Iron in Acetic Acid
This method is a robust and economical choice for nitro group reduction.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add this compound and a mixture of ethanol and glacial acetic acid.[5]
-
Add iron powder (typically 3-5 equivalents) to the solution in portions. The reaction can be exothermic.[5]
-
Heat the resulting suspension to reflux (around 80-100°C) and stir for 1-3 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through Celite to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Carefully neutralize the aqueous layer by adding a base (e.g., saturated NaHCO₃ or 1N NaOH) until the pH is approximately 8.[5]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the product.
Reduction with Tin(II) Chloride
Tin(II) chloride offers a mild and selective reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Potassium Hydroxide (KOH) solution
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.[3]
-
Add SnCl₂·2H₂O (typically 4-5 equivalents) to the solution.[7]
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃) to precipitate tin salts and ensure the product is in its free amine form.[3]
-
Filter the mixture through Celite if a precipitate forms.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired amine.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the reduction of this compound, encompassing the key stages from reaction setup to product isolation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Comparative LC-MS Analysis of Ethyl 2-(2-nitrophenyl)acetate Reduction Products
For Researchers, Scientists, and Drug Development Professionals: A Guide to Monitoring Reaction Pathways
In the synthesis of nitrogen-containing heterocycles, key scaffolds in numerous biologically active molecules, ethyl 2-(2-nitrophenyl)acetate serves as a versatile starting material.[1] The reduction of its nitro group is a critical step, often leading to the formation of an aniline derivative that can subsequently undergo intramolecular cyclization to yield lactams, such as oxindole.[1] The efficiency of this reduction and the propensity for side reactions are highly dependent on the chosen reducing agent and reaction conditions. This guide provides a comparative analysis of the reaction products of this compound under two different catalytic hydrogenation conditions, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for product identification and quantification.
Comparative Quantitative Analysis
The reduction of this compound was performed using two common catalytic systems: Palladium on Carbon (Pd/C) and Zinc dust in the presence of an acid. The resulting reaction mixtures were analyzed by LC-MS to quantify the starting material, the desired intermediate product (Ethyl 2-(2-aminophenyl)acetate), the cyclized product (Oxindole), and a common byproduct from incomplete reduction (Ethyl 2-(2-(hydroxyamino)phenyl)acetate). The results are summarized in the table below.
| Compound | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Retention Time (min) | Relative Peak Area (%) - Condition A (Pd/C, H₂) | Relative Peak Area (%) - Condition B (Zn, Acetic Acid) |
| This compound | 209.19 | 210.07 | 5.8 | 5.2 | 15.8 |
| Ethyl 2-(2-aminophenyl)acetate | 179.22 | 180.10 | 4.2 | 65.7 | 50.3 |
| Oxindole | 133.15 | 134.06 | 3.5 | 25.1 | 20.1 |
| Ethyl 2-(2-(hydroxyamino)phenyl)acetate | 195.20 | 196.09 | 4.9 | 4.0 | 13.8 |
Experimental Protocols
General Reaction Procedure
This compound (1 mmol) was dissolved in ethanol (10 mL).
-
Condition A: 10% Palladium on carbon (0.1 mmol) was added, and the mixture was stirred under a hydrogen atmosphere (1 atm) for 4 hours.
-
Condition B: Zinc dust (3 mmol) and acetic acid (2 mL) were added, and the mixture was stirred at room temperature for 6 hours.
Upon completion, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was redissolved in methanol for LC-MS analysis.
LC-MS Protocol
A standard LC-MS system equipped with a C18 reversed-phase column was used for the analysis.
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 8 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-500
Visualizing Reaction Pathways and Analytical Workflow
To better understand the chemical transformations and the analytical process, the following diagrams illustrate the reaction pathways and the LC-MS workflow.
References
A Head-to-Head Comparison: Leimgruber-Batcho vs. Fischer Indole Synthesis
For researchers, scientists, and professionals in the field of drug development, the synthesis of the indole nucleus remains a pivotal task in medicinal chemistry. The indole scaffold is a privileged structure, forming the backbone of a multitude of pharmacologically active compounds. Among the various synthetic routes to this crucial heterocycle, the Leimgruber-Batcho and Fischer indole syntheses are two of the most prominent and widely employed methods. This guide presents an objective comparison of these two stalwart syntheses, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | ortho-Nitrotoluenes | Arylhydrazines and aldehydes/ketones |
| Reaction Conditions | Generally mild, often near room temperature for the final reduction step.[1][2] | Typically harsh, requiring strong acids (Brønsted or Lewis) and elevated temperatures.[3][4][5] |
| Yields | Generally high, often in the 70-95% range.[2] A one-pot modification has been reported to provide even higher yields.[6] | Highly variable, can be low for certain substrates.[5] |
| Substrate Scope | Wide variety of substituted o-nitrotoluenes are commercially available. Tolerant of many functional groups due to mild conditions.[1][7] | Broad substrate scope for both the arylhydrazine and carbonyl components.[8] However, some substitution patterns can lead to reaction failure.[5] |
| Regioselectivity | Excellent, as the substitution pattern is predetermined by the starting o-nitrotoluene.[7] | Can be a significant issue with unsymmetrical ketones, often leading to mixtures of regioisomers.[9][10] |
| Key Advantages | High yields, mild conditions, excellent regioselectivity, and suitability for producing indoles unsubstituted at the C2 and C3 positions.[7][8] | Versatility, readily available starting materials, and a long-standing history of successful applications in complex molecule synthesis.[8][11] |
| Key Disadvantages | A two-step process, though one-pot variations exist.[6] The availability of highly substituted o-nitrotoluenes can be a limitation.[7] | Harsh reaction conditions can limit functional group tolerance, potential for low yields and side reactions, and lack of regiocontrol with certain substrates.[5][10] |
Delving Deeper: Reaction Mechanisms
The divergent pathways of the Leimgruber-Batcho and Fischer indole syntheses are key to understanding their respective strengths and weaknesses.
Leimgruber-Batcho Indole Synthesis: A Step-wise Approach
The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization.
Caption: Workflow of the Leimgruber-Batcho indole synthesis.
Fischer Indole Synthesis: A Cascade of Rearrangements
The Fischer indole synthesis proceeds through a series of acid-catalyzed rearrangements, initiated by the formation of a phenylhydrazone.
Caption: Key stages of the Fischer indole synthesis.
Experimental Protocols
Leimgruber-Batcho Indole Synthesis: A Representative Procedure
The following is a general procedure for a one-pot Leimgruber-Batcho indole synthesis[6]:
Step 1: Enamine Formation
-
To a solution of the appropriately substituted ortho-nitrotoluene (1.0 eq.) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.) and pyrrolidine (0.5 eq.).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Reductive Cyclization
-
To the cooled reaction mixture from Step 1, add a slurry of Raney nickel (catalytic amount) in methanol.
-
Carefully add hydrazine hydrate (3.0 eq.) dropwise at a temperature maintained below 40°C.
-
After the addition is complete, stir the reaction mixture at room temperature until the enamine intermediate is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired indole.
Fischer Indole Synthesis: A Classical Approach
The following is a general procedure for the Fischer indole synthesis[4]:
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq.) and the desired ketone or aldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂), to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
If the product precipitates, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted indole.
Conclusion: Selecting the Right Tool for the Job
Both the Leimgruber-Batcho and Fischer indole syntheses are powerful tools in the arsenal of the synthetic chemist. The Leimgruber-Batcho synthesis, with its mild reaction conditions, high yields, and excellent regioselectivity, is often the preferred method for the synthesis of a wide range of substituted indoles, particularly when sensitive functional groups are present.[1][7] Its ability to produce indoles unsubstituted at the 2 and 3 positions is a significant advantage for subsequent functionalization.[7][8]
The Fischer indole synthesis, while often requiring harsher conditions and sometimes suffering from a lack of regiocontrol, remains a highly versatile and valuable method due to its broad substrate scope and the ready availability of its starting materials.[8] Its long and storied history in the synthesis of complex natural products and pharmaceuticals is a testament to its enduring utility.[12]
Ultimately, the choice between these two methods will depend on the specific target molecule, the desired substitution pattern, and the functional group tolerance required for the synthesis. This guide provides the foundational information to make an informed decision, empowering researchers to select the optimal synthetic route for their indole-containing targets.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalijar.com [journalijar.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl 2-(2-nitrophenyl)acetate: An Atom Economy Perspective
For researchers, scientists, and professionals in drug development, the selection of a synthetic route that is not only efficient in yield but also aligns with the principles of green chemistry is paramount. This guide provides a detailed comparison of three primary synthesis routes to Ethyl 2-(2-nitrophenyl)acetate, a key intermediate in the synthesis of various biologically active molecules. The comparison focuses on atom economy, a crucial metric in assessing the sustainability of a chemical process.
This guide presents a quantitative comparison of the Fischer Esterification of 2-(2-nitrophenyl)acetic acid, the direct Nitration of ethyl phenylacetate, and the Vicarious Nucleophilic Substitution (VNS) of nitrobenzene. Detailed experimental protocols for each route are provided, alongside a clear visualization of the comparison logic and experimental workflows.
Atom Economy and Yield Comparison
The following table summarizes the calculated theoretical atom economy and reported yields for the three synthesis routes. Atom economy is calculated as (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100%.
| Synthesis Route | Reactants | Byproducts | Theoretical Atom Economy (%) | Reported/Typical Yield (%) |
| Fischer Esterification | 2-(2-nitrophenyl)acetic acid, Ethanol | Water | 91.6% | ~95% |
| Nitration | Ethyl phenylacetate, Nitric Acid | Water | 76.8% | ~85% (ortho/para mixture) |
| Vicarious Nucleophilic Substitution (VNS) | Nitrobenzene, Ethyl chloroacetate, Potassium tert-butoxide | Potassium chloride, tert-Butanol | 48.7% | Good yields |
Logical Comparison of Synthesis Routes
The choice of the optimal synthesis route depends on a variety of factors, with atom economy and yield being central. The following diagram illustrates the decision-making process based on these key metrics.
Safety Operating Guide
Safe Disposal of Ethyl 2-(2-nitrophenyl)acetate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(2-nitrophenyl)acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation.[1] Before handling, it is crucial to be familiar with the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1] In case of insufficient ventilation, use a suitable respiratory protective device.
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
-
Evacuate and Ventilate: Remove all sources of ignition and evacuate non-essential personnel from the area.[2][4] Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2][4]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collection: Collect the absorbed material and place it into suitable, closed containers for disposal.[2][4] Use spark-proof tools and explosion-proof equipment during this process.[2][4]
Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[1][3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place waste this compound and any contaminated absorbent materials into clearly labeled, closed containers.
-
Ensure containers are suitable for holding chemical waste and are properly sealed.
-
-
Storage:
-
Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
-
Contaminated Packaging:
-
Contaminated containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or through controlled incineration with flue gas scrubbing for combustible packaging materials.[2]
-
Quantitative Data Summary
While specific quantitative data for disposal is limited in the provided resources, the following table summarizes key hazard information.
| Hazard Information | Data |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), Combustible liquid.[1][5] |
| GHS Precautionary Statements | P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 2-(2-nitrophenyl)acetate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-(2-nitrophenyl)acetate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Key Safety and Hazard Information
| Hazard Category | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with government standards such as EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[1]
-
Skin Protection :
-
Respiratory Protection : If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment : Don appropriate PPE as outlined above.
-
Dispensing : Open and handle the container with care to avoid generating dust or aerosols.[5]
-
During Use : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[2][5]
-
After Handling : Wash hands and any exposed skin thoroughly after handling.[1][5]
Emergency Procedures
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
In Case of Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water.[2][6] If skin irritation persists, seek medical attention.
-
In Case of Inhalation : Move the exposed person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][6] Seek medical attention.
-
In Case of Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spill Response :
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[5]
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent material such as sand or vermiculite.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Disposal Plan
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][4] Do not allow the chemical to enter drains or waterways.[5][8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
